3-(2,2,2-Trifluoroacetyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,2,2-trifluoroacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWNKZGXDSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570003 | |
| Record name | 3-(Trifluoroacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23568-85-6 | |
| Record name | 3-(Trifluoroacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2,2,2-Trifluoroacetyl)benzonitrile CAS number and properties
An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential applications in medicinal chemistry, and representative experimental methodologies.
Core Compound Identification
Chemical Name: this compound CAS Number: 23568-85-6[1] Molecular Formula: C₉H₄F₃NO[1] Molecular Weight: 199.13 g/mol [1] Structure:
Physicochemical and Spectroscopic Properties
The trifluoroacetyl and nitrile functional groups impart unique electronic properties, making this compound a valuable intermediate in organic synthesis and medicinal chemistry. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 23568-85-6 | [1] |
| Molecular Formula | C₉H₄F₃NO | [1] |
| Molecular Weight | 199.1294 | [1] |
| MDL Number | MFCD01319970 | [1] |
| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N | [1] |
Role in Research and Drug Development
While specific biological activities for this compound are not detailed in the available literature, its structural motifs—the benzonitrile core and the trifluoromethyl group—are prevalent in many pharmacologically active molecules.
The Benzonitrile Scaffold: Benzonitrile derivatives are a versatile class of compounds in medicinal chemistry.[2] The nitrile group can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups.[3][4] This scaffold is found in drugs targeting a wide range of diseases, including cancer, viral infections, and microbial illnesses.[3]
-
Anticancer Activity: Benzonitrile-containing compounds have been developed as potent inhibitors of key targets in oncology, such as tubulin polymerization and various kinases (e.g., mTOR, Tankyrase).[3]
-
Antiviral Activity: Certain benzonitrile derivatives have shown efficacy against viruses like Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[3]
-
Antimicrobial Agents: Novel benzonitrile structures have demonstrated significant antibacterial and antifungal properties.[3]
The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design.[5] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]
The combination of these two pharmacophores in this compound makes it an attractive starting point or intermediate for synthesizing novel therapeutic agents.
Caption: Logical relationship of structural motifs to potential applications.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a general, representative synthesis for a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, involves a multi-step process that can be adapted.
Representative Synthesis Workflow:
This process illustrates a common pathway for synthesizing complex benzonitrile derivatives, starting from a simpler substituted benzene ring.
-
Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
-
Reduction: The nitro group is reduced to an amine (aniline derivative).
-
Halogenation: Introduction of a bromine atom via bromination.
-
Diazotization & Amine Removal: The amine group is removed.
-
Cyanation (Substitution): The bromine atom is replaced with a cyano group to yield the final benzonitrile product.
Caption: Representative workflow for multi-step benzonitrile synthesis.
General Protocol for Biological Evaluation (MTT Assay):
To assess the potential cytotoxic effects of new compounds like this compound against cancer cell lines, the MTT assay is a standard colorimetric method.[2][3]
-
Cell Plating: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) into a 96-well plate and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for approximately 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance, allowing for the calculation of IC₅₀ values.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery. Its structure combines the pharmacologically relevant benzonitrile core with the advantageous properties of a trifluoromethyl group. While direct biological data is limited, its potential as a building block for creating novel anticancer, antiviral, and antimicrobial agents is high. The synthetic and screening protocols outlined in this guide provide a foundational framework for researchers to explore the therapeutic possibilities of this and related compounds.
References
An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and detailed analytical characterization methods for 3-(2,2,2-Trifluoroacetyl)benzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₄F₃NO | [1] |
| Molecular Weight | 199.13 g/mol | [1] |
| CAS Number | 23568-85-6 | |
| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N | |
| InChIKey | Not available in cited sources |
Putative Experimental Protocols
Synthesis of this compound via a Ruppert-Prakash-type Reaction
This proposed synthesis involves the nucleophilic trifluoromethylation of 3-cyanobenzoyl chloride, a common method for creating trifluoromethyl ketones.
Materials and Equipment:
-
3-Cyanobenzoyl chloride
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen, dissolve 3-cyanobenzoyl chloride (1 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the stirred solution, add trifluoromethyltrimethylsilane (1.2 equivalents) via syringe. Subsequently, add the TBAF solution (0.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the protons on the benzene ring. The integration of these signals should correspond to four protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (~118 ppm), the carbonyl carbon (~180 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, ~117 ppm), and the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum should display characteristic absorption bands for the key functional groups:
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Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2230 cm⁻¹.
-
Carbonyl (C=O) stretch: A strong, sharp peak in the range of 1700-1730 cm⁻¹. The electron-withdrawing trifluoromethyl group may shift this to a higher wavenumber.
-
C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H stretches: Peaks above 3000 cm⁻¹.
3. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Caption: A logical workflow for the analytical characterization of the synthesized product.
References
3-(2,2,2-Trifluoroacetyl)benzonitrile safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3-(2,2,2-Trifluoroacetyl)benzonitrile (CAS No. 23568-85-6) is not publicly available at the time of this report. The following information is based on general knowledge of structurally similar compounds, such as other substituted benzonitriles and trifluoroacetylated aromatic compounds. This guide should be used for preliminary informational purposes only. A substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.
Introduction
This compound is a substituted aromatic ketone containing both a nitrile and a trifluoroacetyl group. Its unique electronic properties make it a compound of interest in medicinal chemistry and materials science. Due to the absence of a specific Safety Data Sheet, this document provides a detailed overview of anticipated hazards, handling procedures, and emergency protocols based on data from analogous chemical structures.
Hazard Assessment and Precautionary Measures
While specific quantitative data for this compound is unavailable, a qualitative hazard assessment can be inferred from related compounds.
Anticipated Hazards:
-
Oral Toxicity: Likely to be harmful if swallowed.
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Dermal Toxicity: May be harmful in contact with skin.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
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Eye Damage/Irritation: Expected to cause serious eye irritation.
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Inhalation Toxicity: May cause respiratory irritation if inhaled.
Precautionary Statements:
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Prevention:
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands and any exposed skin thoroughly after handling.
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Do not eat, drink, or smoke when using this product.
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Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
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-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
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-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
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Data Presentation
Due to the lack of a specific SDS, a table of quantitative data cannot be provided. Researchers should consult supplier-specific information or conduct their own analytical testing to determine the precise physical and chemical properties.
Experimental Protocols
Detailed experimental protocols are not available. The following section provides a general workflow for handling a chemical spill, which is a critical safety protocol in any laboratory setting.
General Chemical Spill Response Workflow
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Assess the Situation:
-
Identify the spilled material.
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Determine the quantity of the spill.
-
Identify any immediate dangers (e.g., fire, reactive chemicals).
-
-
Ensure Personal Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A respirator may be necessary for large or volatile spills.
-
-
Contain the Spill:
-
For liquid spills, use absorbent materials (e.g., spill pillows, sand, or vermiculite) to dike the area and prevent spreading.
-
For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
-
Neutralize and Clean Up:
-
Follow specific neutralization procedures if applicable and known for the chemical class.
-
Absorb the contained liquid or collect the solid material.
-
-
Decontaminate:
-
Clean the spill area with an appropriate solvent or cleaning solution.
-
Wipe the area dry.
-
-
Dispose of Waste:
-
Place all contaminated materials (absorbents, PPE, etc.) in a clearly labeled, sealed waste container.
-
Dispose of the hazardous waste according to institutional and local regulations.
-
-
Report the Incident:
-
Report the spill to the appropriate safety officer or department.
-
Complete any required incident report forms.
-
Mandatory Visualizations
Logical Relationship for Hazard Identification and Control
Caption: Logical workflow for assessing and controlling chemical hazards.
Experimental Workflow: General Chemical Spill Response
Caption: General workflow for responding to a chemical spill in a laboratory.
3-(2,2,2-Trifluoroacetyl)benzonitrile chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure and nomenclature of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Nomenclature
This compound is a substituted aromatic ketone. The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines confirms its common name. The parent structure is benzonitrile, which is a benzene ring substituted with a nitrile group (-C≡N). The acetyl group (-C(=O)CH₃) is modified with three fluorine atoms on the methyl group, forming a trifluoroacetyl group (-C(=O)CF₃). This substituent is located at the third position of the benzonitrile ring.
Systematic IUPAC Name: this compound
Common Name: this compound
| Identifier | Value |
| CAS Number | 23568-85-6[1] |
| Molecular Formula | C₉H₄F₃NO[1] |
| Molecular Weight | 199.13 g/mol [1] |
| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N[1] |
Chemical Structure
The chemical structure of this compound consists of a central benzene ring. A nitrile group (-C≡N) is attached to the first carbon of the ring, defining the molecule as a benzonitrile derivative. At the third carbon atom of the ring, a 2,2,2-trifluoroacetyl group is attached. This group comprises a carbonyl group (C=O) bonded to a trifluoromethyl group (-CF₃).
Caption: Chemical structure of this compound.
This guide provides foundational information regarding the chemical identity and structure of this compound, intended to support further research and development activities.
References
Spectroscopic and Synthetic Profile of 3-(2,2,2-Trifluoroacetyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document outlines the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data based on the analysis of structurally analogous compounds. Furthermore, a plausible synthetic route and detailed, generalized experimental protocols for the acquisition of key spectroscopic data are presented. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel trifluoromethyl ketone and benzonitrile derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and by analogy to structurally related molecules such as 3-acetylbenzonitrile, 3-(trifluoromethyl)benzonitrile, and other trifluoromethyl ketones.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 - 8.6 | Singlet (or narrow triplet) | 1H | H-2 |
| ~8.2 - 8.4 | Doublet | 1H | H-4 or H-6 |
| ~7.9 - 8.1 | Doublet | 1H | H-6 or H-4 |
| ~7.7 - 7.9 | Triplet | 1H | H-5 |
Solvent: CDCl₃. Reference: TMS (δ 0.00). The electron-withdrawing nature of both the trifluoroacetyl and cyano groups will deshield all aromatic protons, shifting them downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 (quartet, JCF ≈ 35 Hz) | Carbonyl Carbon (C=O) |
| ~138 - 142 | C-1 or C-3 |
| ~135 - 138 | C-4 or C-6 |
| ~132 - 135 | C-6 or C-4 |
| ~130 - 133 | C-2 |
| ~129 - 132 | C-5 |
| ~115 - 118 (quartet, JCF ≈ 290 Hz) | Trifluoromethyl Carbon (CF₃) |
| ~112 - 115 | C-3 or C-1 |
| ~110 - 113 | Cyano Carbon (C≡N) |
Solvent: CDCl₃. The carbonyl and trifluoromethyl carbons will exhibit characteristic quartet splitting due to coupling with the fluorine atoms.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |
| ~2230 - 2210 | Medium to Strong | C≡N Stretch |
| ~1720 - 1700 | Strong | C=O Stretch (Ketone) |
| ~1600, 1580, 1480 | Medium to Weak | Aromatic C=C Bending |
| ~1300 - 1100 | Strong | C-F Stretch |
The presence of the strongly electron-withdrawing trifluoromethyl group is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to a typical aryl ketone.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 199 | Moderate | [M]⁺ (Molecular Ion) |
| 170 | Weak | [M - CHO]⁺ |
| 130 | Strong | [M - CF₃]⁺ |
| 102 | Moderate | [C₇H₄N]⁺ |
| 69 | Strong | [CF₃]⁺ |
Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted to be dominated by the loss of the trifluoromethyl group and cleavage adjacent to the carbonyl group.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound is via a Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride.
Synthesis of this compound
Reaction:
Protocol:
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add benzonitrile (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add trifluoroacetic anhydride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A proton-decoupled pulse sequence should be used.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid sample, or through a gas chromatograph (GC-MS) for a volatile compound.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and robust experimental protocols for this compound. The presented information is intended to facilitate the synthesis, identification, and further investigation of this and related compounds. Researchers are encouraged to use this guide as a starting point and to adapt the protocols to their specific laboratory conditions and instrumentation. The continued exploration of such fluorinated benzonitrile derivatives holds promise for the development of new pharmaceuticals and advanced materials.
Physical and chemical properties of trifluoroacetyl benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of trifluoroacetyl benzonitriles. Due to the limited availability of specific experimental data for these compounds in publicly accessible literature, this guide combines theoretical knowledge with data from analogous compounds to offer valuable insights for researchers in drug discovery and materials science.
Physical Properties
The introduction of a trifluoroacetyl group to the benzonitrile scaffold is expected to significantly influence its physicochemical properties, such as melting point, boiling point, and solubility. The strong electron-withdrawing nature of the trifluoromethyl group impacts the polarity and intermolecular forces of the molecule.
| Property | Benzonitrile | 2-Trifluoroacetylbenzonitrile (Estimated) | 3-Trifluoroacetylbenzonitrile (Estimated) | 4-Trifluoroacetylbenzonitrile (Estimated) |
| Molecular Formula | C₇H₅N | C₉H₄F₃NO | C₉H₄F₃NO | C₉H₄F₃NO |
| Molecular Weight | 103.12 g/mol | 199.13 g/mol | 199.13 g/mol | 199.13 g/mol |
| Melting Point | -13 °C | 50-60 °C | 70-80 °C | 90-100 °C |
| Boiling Point | 191 °C | >250 °C | >250 °C | >250 °C |
| Solubility in Water | Slightly soluble | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| pKa (of conjugate acid) | -10 (estimated) | < -10 | < -10 | < -10 |
Note: Estimated values are based on the properties of related compounds such as acetylbenzonitriles and other trifluoroacetylated aromatic compounds. The para-isomer is predicted to have the highest melting point due to its symmetrical structure, which allows for more efficient crystal packing. The boiling points are expected to be significantly higher than benzonitrile due to the increased molecular weight and polarity. Water solubility is anticipated to be low due to the hydrophobic nature of the benzene ring and the trifluoromethyl group.
Chemical Properties and Reactivity
The chemical reactivity of trifluoroacetyl benzonitriles is dictated by the interplay of the electron-withdrawing trifluoroacetyl group and the cyano group on the aromatic ring.
2.1. Reactivity of the Trifluoroacetyl Group
The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong inductive effect of the adjacent trifluoromethyl group. This makes it susceptible to attack by a wide range of nucleophiles.
-
Hydration and Hemiacetal Formation: In the presence of water or alcohols, trifluoroacetyl benzonitriles are expected to form stable hydrates and hemiacetals, respectively. This is a characteristic reaction of trifluoromethyl ketones.
-
Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, will readily add to the carbonyl group to form tertiary alcohols.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride.
2.2. Reactivity of the Benzonitrile Moiety
The cyano group and the trifluoroacetyl group are both strongly deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions such as nitration or halogenation would be expected to occur at the meta position relative to both groups, and would require harsh reaction conditions.
The nitrile group itself can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
-
Cycloaddition Reactions: The electron-deficient nature of the aromatic ring and the nitrile group could make trifluoroacetyl benzonitriles interesting substrates for certain cycloaddition reactions, potentially with electron-rich dienes or dipoles.
Spectroscopic Properties
Detailed spectroscopic data for the individual isomers of trifluoroacetyl benzonitrile are not widely published. The following provides an overview of the expected spectral characteristics.
| Spectroscopic Technique | Expected Characteristics for Trifluoroacetyl Benzonitriles |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the isomer. |
| ¹³C NMR | The carbonyl carbon will appear significantly downfield (δ > 180 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The nitrile carbon will be observed in the range of δ 115-125 ppm. Aromatic carbons will have chemical shifts influenced by the electron-withdrawing substituents. |
| ¹⁹F NMR | A single resonance for the -CF₃ group is expected in the range of -70 to -80 ppm (relative to CFCl₃). |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone will be present around 1700-1730 cm⁻¹. A sharp, medium intensity band for the C≡N stretch of the nitrile will be observed around 2220-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 199. Common fragmentation patterns would include the loss of CO (m/z = 171) and CF₃ (m/z = 130). |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of specific trifluoroacetyl benzonitrile isomers are not readily found in the literature. However, the following are well-established general methods for the synthesis of aryl trifluoromethyl ketones, which can be adapted for the target molecules.
4.1. Synthesis via Friedel-Crafts Acylation
This is a common method for the synthesis of aryl ketones.
Methodology:
-
Reaction Setup: A solution of benzonitrile in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or trifluoromethanesulfonic acid (TfOH), is added portion-wise to the cooled solution.
-
Addition of Acylating Agent: Trifluoroacetic anhydride is added dropwise to the stirred mixture.
-
Reaction: The reaction mixture is stirred at a controlled temperature (ranging from 0 °C to reflux, depending on the reactivity of the substrate and catalyst) until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of trifluoroacetyl benzonitriles via Friedel-Crafts acylation.
4.2. Synthesis via Grignard Reaction
This method involves the reaction of a cyanophenylmagnesium halide with a trifluoroacetylating agent.
Methodology:
-
Grignard Reagent Formation: A solution of the corresponding bromobenzonitrile (e.g., 2-, 3-, or 4-bromobenzonitrile) in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a suspension of magnesium turnings. The reaction is initiated, if necessary, and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Trifluoroacetylating Agent: The freshly prepared Grignard reagent is cooled in an ice-salt bath, and a solution of a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or S-ethyl trifluorothioacetate, in the same solvent is added dropwise.
-
Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature and stirred until the reaction is complete.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography or distillation under reduced pressure.
Caption: Workflow for the synthesis of trifluoroacetyl benzonitriles via a Grignard reaction.
Signaling Pathways and Logical Relationships
In the context of drug discovery, trifluoroacetyl benzonitriles could be investigated as potential enzyme inhibitors. The trifluoroacetyl group can act as a "warhead" that forms a covalent adduct with a nucleophilic residue (e.g., serine, cysteine, or lysine) in the active site of an enzyme. The benzonitrile moiety can serve as a scaffold for further functionalization to enhance binding affinity and selectivity.
Caption: Potential mechanism of action for a trifluoroacetyl benzonitrile-based enzyme inhibitor.
Conclusion
Trifluoroacetyl benzonitriles represent a class of compounds with significant potential in medicinal chemistry and materials science. While specific experimental data is currently limited, this guide provides a solid foundation for researchers by outlining their expected physical and chemical properties, spectroscopic characteristics, and potential synthetic routes. The high reactivity of the trifluoroacetyl group, coupled with the versatility of the benzonitrile scaffold, makes these molecules attractive targets for further investigation and development. As research in this area progresses, a more detailed understanding of these fascinating compounds will undoubtedly emerge.
An In-depth Technical Guide to the Reactivity of the Trifluoroacetyl Group on an Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroacetyl group (-COCF₃) offers a unique combination of electronic properties and synthetic versatility. This technical guide provides a comprehensive overview of the reactivity of the trifluoroacetyl group when attached to an aromatic ring, focusing on its influence on electrophilic and nucleophilic aromatic substitution, its synthetic transformations, and its applications in cross-coupling reactions.
Electronic Effects and Directing Influence
The trifluoroacetyl group is a potent electron-withdrawing group. This is due to the strong negative inductive effect (-I) of the three fluorine atoms, which is transmitted through the carbonyl group to the aromatic ring. This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring:
-
Deactivation in Electrophilic Aromatic Substitution (EAS): The trifluoroacetyl group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2] This deactivating effect is more pronounced than that of a simple acetyl group due to the enhanced electronegativity of the trifluoromethyl moiety. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation will proceed at a slower rate compared to unsubstituted benzene.[3][4]
-
Meta-Directing in Electrophilic Aromatic Substitution: The deactivating nature of the trifluoroacetyl group directs incoming electrophiles to the meta position.[2][5] This can be explained by examining the resonance structures of the sigma complex (Wheland intermediate) formed during electrophilic attack. When the electrophile attacks the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing trifluoroacetyl group, which is highly destabilizing.[2] In contrast, attack at the meta position avoids this unfavorable arrangement, making it the preferred pathway.[2]
-
Activation in Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the trifluoroacetyl group activates the aromatic ring for nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para position.[6][7][8] The trifluoroacetyl group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.[8][9]
Synthesis of Aromatic Trifluoroacetyl Compounds
The most common method for introducing a trifluoroacetyl group onto an aromatic ring is through Friedel-Crafts acylation . This involves the reaction of an aromatic compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11][12]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
Reaction: Synthesis of 2,2,2-trifluoroacetophenone from benzene and trifluoroacetic anhydride.
Materials:
-
Benzene (anhydrous)
-
Trifluoroacetic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: Moderate to good, typically in the range of 60-80%.
Reactions of the Trifluoroacetyl Group on an Aromatic Ring
The trifluoroacetyl group itself can undergo a variety of chemical transformations, providing access to other important functional groups.
Reduction of the Carbonyl Group
The carbonyl group of an aryl trifluoromethyl ketone can be selectively reduced to a secondary alcohol.
Experimental Protocol: Reduction of Trifluoroacetophenone
Reaction: Synthesis of 1-phenyl-2,2,2-trifluoroethanol from 2,2,2-trifluoroacetophenone.
Materials:
-
2,2,2-Trifluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,2,2-trifluoroacetophenone (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent to yield the crude product, which can be purified by distillation or chromatography.[13]
Expected Yield: High, often exceeding 90%.
Nucleophilic Aromatic Substitution
As mentioned, the trifluoroacetyl group activates the aromatic ring for nucleophilic aromatic substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution on 4-Chloro-trifluoroacetophenone
Reaction: Synthesis of 4-methoxy-trifluoroacetophenone from 4-chloro-trifluoroacetophenone and sodium methoxide.
Materials:
-
4-Chloro-trifluoroacetophenone
-
Sodium methoxide (25% solution in methanol or prepared in situ from sodium and methanol)
-
Methanol (anhydrous)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-trifluoroacetophenone (1.0 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude product, which can be purified by chromatography or recrystallization.[14]
Expected Yield: Good to excellent.
Cross-Coupling Reactions
Aryl halides bearing a trifluoroacetyl group are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-trifluoroacetophenone
Reaction: Synthesis of 4-phenyl-trifluoroacetophenone from 4-bromo-trifluoroacetophenone and phenylboronic acid.
Materials:
-
4-Bromo-trifluoroacetophenone
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-trifluoroacetophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15][16]
Expected Yield: Typically good to high.
Data Summary
Table 1: Spectroscopic Data for 2,2,2-Trifluoroacetophenone
| Spectroscopic Technique | Characteristic Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.5-7.7 (m, 3H, Ar-H), δ 8.0 (d, 2H, Ar-H) | [17][18] |
| ¹³C NMR (CDCl₃) | δ 117.2 (q, J=292 Hz, CF₃), δ 128.9, 129.9, 131.9, 134.6 (Ar-C), δ 180.5 (q, J=34 Hz, C=O) | [17] |
| ¹⁹F NMR (CDCl₃) | δ -72.0 (s) | [17] |
| IR (neat) | ν 1715 cm⁻¹ (C=O stretch), ν 1150-1250 cm⁻¹ (C-F stretch) | [17] |
Visualizing Reaction Mechanisms
Electrophilic Aromatic Substitution (Meta-Directing Effect)
Caption: Mechanism of meta-directing electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr Mechanism)
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. homeworkforyou.com [homeworkforyou.com]
- 15. scribd.com [scribd.com]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]
The Trifluoroacetyl Group: A Potent Electron-Withdrawing Moiety in Benzonitrile Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroacetyl group (-COCF3) stands out for its profound impact on the electronic properties of aromatic systems. This guide provides a detailed exploration of the electron-withdrawing effects of the trifluoroacetyl group when appended to the benzonitrile scaffold, a versatile building block in organic synthesis. Through a comprehensive review of substituent effects, spectroscopic data, and synthetic methodologies, this document serves as a technical resource for professionals engaged in the design and development of novel molecular entities.
Quantifying the Electron-Withdrawing Strength of the Trifluoroacetyl Group
The electronic influence of a substituent on an aromatic ring is most effectively quantified by Hammett constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the inductive and resonance effects of a substituent. The trifluoroacetyl group is characterized by significantly positive Hammett constants, indicating its strong electron-withdrawing nature.
Table 1: Hammett Constants for the Trifluoroacetyl Group and Other Common Substituents [1]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -COCF₃ | 0.83 | 0.96 |
| -NO₂ | 0.73 | 0.78 |
| -CN | 0.62 | 0.67 |
| -SO₂CH₃ | 0.68 | 0.72 |
| -CF₃ | 0.44 | 0.57 |
| -C(O)CH₃ | 0.38 | 0.50 |
| -Br | 0.40 | 0.23 |
| -Cl | 0.37 | 0.22 |
| -F | 0.34 | 0.05 |
| -H | 0.00 | 0.00 |
The large positive σ_p value of the trifluoroacetyl group (0.96) is particularly noteworthy, surpassing even that of the nitro group (0.78). This highlights the exceptional ability of the trifluoroacetyl group to withdraw electron density from the para position of the benzene ring through a combination of strong negative inductive (-I) and negative mesomeric (-M) effects.
Table 2: pKa Values of Selected Fluorinated Benzoic Acids [3]
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-Fluorobenzoic acid | 4.14 |
| 3-Fluorobenzoic acid | 3.86 |
| 3,5-Difluorobenzoic acid | 3.37 |
| 2-Fluorobenzoic acid | 3.27 |
| 2,6-Difluorobenzoic acid | 2.13 |
This data illustrates the significant impact of fluorine's inductive effect on the acidity of the carboxyl group, an effect that is amplified in the trifluoroacetyl group.
Spectroscopic Signatures of Electron Withdrawal in Substituted Benzonitriles
The electron-withdrawing nature of the trifluoroacetyl group is expected to have a discernible effect on the spectroscopic properties of benzonitriles. While specific data for trifluoroacetyl-benzonitriles is scarce, analysis of related compounds provides valuable insights into the expected spectral characteristics.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ) for a Selection of para-Substituted Benzonitriles in CDCl₃ [4]
| Substituent (at para-position) | C1 (ipso-CN) (ppm) | C4 (ipso-Substituent) (ppm) | CN (ppm) |
| -H | 112.5 | 132.5 | 118.8 |
| -OCH₃ | 104.5 | 163.5 | 119.3 |
| -CH₃ | 109.5 | 144.0 | 119.0 |
| -Cl | 111.0 | 140.0 | 117.8 |
| -C(O)CH₃ | 116.5 | 140.0 | 118.0 |
| -NO₂ | 118.0 | 150.0 | 117.0 |
Note: Data for some compounds is sourced from publicly available spectral databases and may have been recorded under varying conditions. The chemical shifts are approximate and intended for comparative purposes.
For a para-trifluoroacetylbenzonitrile, one would anticipate the C1 (ipso-CN) and C4 (ipso-COCF₃) signals to be shifted significantly downfield due to the strong deshielding effect of the electron-withdrawing groups. The nitrile carbon (CN) is also likely to experience a downfield shift compared to unsubstituted benzonitrile.
Table 4: Comparative ¹H NMR Chemical Shifts (δ) for a Selection of para-Substituted Benzonitriles in CDCl₃ [4]
| Substituent (at para-position) | H2, H6 (ppm) | H3, H5 (ppm) |
| -H | 7.63 | 7.48 |
| -OCH₃ | 7.60 | 6.95 |
| -CH₃ | 7.55 | 7.25 |
| -Cl | 7.60 | 7.45 |
| -C(O)CH₃ | 7.95 | 7.75 |
| -NO₂ | 8.30 | 7.85 |
Note: Data is compiled from various sources and represents typical values.
In the ¹H NMR spectrum of a para-trifluoroacetylbenzonitrile, the aromatic protons are expected to be significantly deshielded, appearing at higher chemical shifts compared to benzonitrile itself, reflecting the reduced electron density of the aromatic ring.
In infrared spectroscopy, the nitrile (C≡N) stretching frequency in benzonitriles typically appears in the range of 2220-2240 cm⁻¹. The presence of a strong electron-withdrawing group like trifluoroacetyl is expected to have a minimal effect on the position of this band but may increase its intensity. The carbonyl (C=O) stretch of the trifluoroacetyl group will be a prominent feature, likely appearing at a relatively high wavenumber (typically >1700 cm⁻¹) due to the inductive effect of the fluorine atoms.
Synthesis of Trifluoroacetyl-Substituted Benzonitriles
The most direct and common method for the synthesis of trifluoroacetyl-substituted benzonitriles is the Friedel-Crafts acylation of benzonitrile. In this electrophilic aromatic substitution reaction, benzonitrile is treated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
General Experimental Protocol for Friedel-Crafts Acylation of Benzonitrile
Disclaimer: This is a generalized protocol and requires optimization for specific isomers and reaction scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Benzonitrile
-
Trifluoroacetic anhydride or Trifluoroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the trifluoroacetylating agent (1.0 - 1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add benzonitrile (1.0 equivalent), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition of benzonitrile, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
The regioselectivity of the Friedel-Crafts acylation of benzonitrile is primarily directed to the meta position due to the meta-directing effect of the nitrile group. However, some ortho and para isomers may also be formed.
Visualizing the Synthesis: The Friedel-Crafts Acylation Pathway
The mechanism of the Friedel-Crafts acylation provides a clear logical workflow that can be visualized. The following diagram illustrates the key steps in the synthesis of a trifluoroacetyl-benzonitrile.
Implications for Drug Development and Materials Science
The potent electron-withdrawing properties of the trifluoroacetyl group can be strategically employed in the design of novel pharmaceuticals and advanced materials.
-
Modulation of Physicochemical Properties: The introduction of a trifluoroacetyl group can significantly alter the pKa, lipophilicity, and metabolic stability of a drug candidate. Its ability to lower the pKa of nearby basic functionalities can be crucial for optimizing drug absorption and distribution.
-
Enhancement of Biological Activity: The trifluoroacetyl group can act as a key binding motif, participating in hydrogen bonding and dipole-dipole interactions with biological targets. Its electron-deficient carbonyl carbon can also be susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.
-
Tuning of Electronic Materials: In the realm of materials science, the strong electron-accepting nature of the trifluoroacetyl group can be harnessed to create organic materials with desirable electronic properties, such as low-lying LUMO levels, for applications in organic electronics.
Conclusion
The trifluoroacetyl group is a powerful electron-withdrawing substituent that imparts unique electronic characteristics to the benzonitrile framework. Its influence is quantitatively demonstrated by its large positive Hammett constants, which exceed those of many other common electron-withdrawing groups. While specific experimental data for trifluoroacetyl-substituted benzonitriles remains an area for further investigation, the principles of physical organic chemistry and the data from analogous compounds provide a solid foundation for predicting their properties and reactivity. The synthetic accessibility of these compounds via Friedel-Crafts acylation, coupled with the profound electronic effects of the trifluoroacetyl group, makes them highly attractive building blocks for the development of next-generation pharmaceuticals and functional materials. This guide serves as a starting point for researchers looking to harness the unique properties of this potent functional group.
References
The Rising Potential of 3-(2,2,2-Trifluoroacetyl)benzonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a driving force in medicinal chemistry. In this context, the strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool. This technical guide delves into the potential applications of 3-(2,2,2-trifluoroacetyl)benzonitrile, a molecule possessing two key pharmacophores: the trifluoroacetyl group and the benzonitrile moiety. While direct and extensive research on this specific molecule is emerging, this guide extrapolates its potential from the well-documented activities of analogous compounds and the inherent properties of its constituent functional groups.
Introduction to a Privileged Scaffold
The benzonitrile scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide array of biologically active molecules with anticancer, antimicrobial, and antiviral properties.[1][2] The cyano group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups.[2] Simultaneously, the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The trifluoroacetyl group, a trifluoromethyl ketone, is particularly interesting due to its ability to act as a potent inhibitor of various enzymes.[4][5][6] The combination of these two moieties in this compound (CAS No. 23568-85-6) presents a promising starting point for the development of novel therapeutics.[6][7]
Potential Therapeutic Applications
Based on the known activities of related benzonitrile and trifluoromethyl ketone derivatives, this compound holds potential in several therapeutic areas:
-
Oncology: The trifluoroacetyl group can act as a warhead to covalently or non-covalently inhibit key enzymes in cancer signaling pathways, such as kinases and proteases.[8][9][10] Benzonitrile derivatives have demonstrated anticancer activity through mechanisms like tubulin polymerization inhibition.[11]
-
Infectious Diseases: Benzonitrile-containing compounds have shown promise as antibacterial and antifungal agents.[12][13] The trifluoromethyl group can enhance the antimicrobial potency of compounds.
-
Neurological Disorders: Derivatives of benzonitrile have been investigated as modulators of metabotropic glutamate receptor 5 (mGluR5), suggesting potential applications in treating psychiatric diseases like anxiety and depression.[3]
Synthesis and Derivatization Strategies
While a specific, detailed synthesis for this compound is not extensively published, a plausible synthetic route can be proposed based on established organic chemistry reactions.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the Friedel-Crafts acylation of benzonitrile.
Experimental Protocol:
-
Reaction Setup: To a solution of benzonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).
-
Acylation: Slowly add trifluoroacetic anhydride (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Biological Targets and Mechanisms of Action
Given the structural motifs, derivatives of this compound could be designed to target several key biological pathways implicated in disease.
Kinase Inhibition in Cancer
Many kinase inhibitors feature a heterocyclic core, and the benzonitrile moiety can serve as a versatile scaffold for building such inhibitors. The trifluoroacetyl group can form crucial interactions within the ATP-binding pocket of kinases.
Inhibition of Apoptosis Proteins (IAPs)
Inhibitors of Apoptosis Proteins (IAPs) are overexpressed in many cancers and are attractive therapeutic targets.[11][12][14][15][16] Small molecules that mimic the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) can induce apoptosis in cancer cells. The benzonitrile scaffold could be elaborated to mimic the key interactions of SMAC with IAPs.
Experimental Evaluation of Biological Activity
To assess the therapeutic potential of novel derivatives of this compound, a series of in vitro assays are essential.
Cytotoxicity and Antiproliferative Assays
The initial screening of novel compounds typically involves evaluating their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data from Analogous Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | [17] |
| BEL-7402 (Liver) | 0.0078 | [17] | |
| 3-Fluoroazetidin-2-ones | MCF-7 (Breast) | 0.075 - 0.095 | [18] |
| 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung) | 0.35 | [19] |
| MCF-7 (Breast) | 3.24 | [19] | |
| PC-3 (Prostate) | 5.12 | [19] | |
| Fluorinated Hexahydroquinoline-3-carbonitriles | Ishikawa (Endometrial) | 7.2 | [8][20] |
| HT-29 (Colon) | 9.39 | [8][20] | |
| HCT-116 (Colon) | 13.54 | [8][20] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The convergence of the biologically active benzonitrile core with the advantageous properties of the trifluoroacetyl group suggests significant potential in oncology, infectious diseases, and neurology. Future research should focus on the efficient synthesis of this core structure and the generation of a diverse chemical library for biological screening. Detailed mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies in relevant disease models, will be crucial to unlocking the full therapeutic potential of this intriguing molecule. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for initiating such research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Benzonitrile, 4-amino-3-(2,2,2-trifluoroacetyl)- CAS#: 1235775-18-4 [chemicalbook.com]
- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. appchemical.com [appchemical.com]
- 8. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SciFinder® Login [sso.cas.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 14. Inhibitors of apoptotic proteins: new targets for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Strategic Incorporation of Trifluoromethyl Groups in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. Its unique electronic properties and steric profile can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. This technical guide provides an in-depth overview of the role of trifluoromethylated compounds in drug discovery, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the strategic application of this "super-functional group." By understanding the multifaceted impact of trifluoromethylation, drug development professionals can more effectively design and optimize the next generation of therapeutic agents.
Introduction: The Power of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a widely employed strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The CF₃ group is a bioisostere of the methyl (CH₃) group and chlorine (Cl) atom, allowing for its substitution to fine-tune a molecule's characteristics. The strong electron-withdrawing nature of the three fluorine atoms, combined with the high bond energy of the carbon-fluorine bond, imparts several advantageous properties to a molecule.[1][2]
Key benefits of incorporating a trifluoromethyl group include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.[1][3]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier. This is particularly beneficial for drugs targeting the central nervous system.[4]
-
Modulated Binding Affinity: The electronic and steric properties of the CF₃ group can influence a molecule's interaction with its target protein, potentially leading to increased potency and selectivity.[5]
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly impact the pKa of nearby functional groups, which can be crucial for drug-receptor interactions and solubility.
This guide will explore these effects in detail, providing concrete examples and practical methodologies for the synthesis and evaluation of trifluoromethylated compounds.
Quantitative Impact of Trifluoromethylation: A Comparative Analysis
To illustrate the quantitative impact of trifluoromethylation, we will compare the pharmacological properties of the selective COX-2 inhibitor, Celecoxib, which contains a trifluoromethyl group, with its non-trifluoromethylated analog, SC-560, which has a methyl group in the same position.
| Property | Celecoxib (with -CF₃) | SC-560 (with -CH₃) | Impact of Trifluoromethylation | Reference |
| COX-1 IC₅₀ | 2.8 µM - 15 µM | 7 nM - 9 nM | Decreased COX-1 Inhibition (Increased Selectivity for COX-2) | [6] |
| COX-2 IC₅₀ | 0.04 µM | 6.3 µM | Significantly Increased COX-2 Inhibitory Potency | [2][6] |
| Selectivity (COX-1/COX-2) | ~7.6 - 375 fold for COX-2 | ~700 - 1000 fold for COX-1 | Shifted selectivity from COX-1 to COX-2 | [2][6] |
| Metabolic Stability | More stable | Less stable | Increased resistance to oxidative metabolism, leading to a longer half-life. | [3] |
| Oral Bioavailability | Moderate | Poor | Generally improves bioavailability by preventing first-pass metabolism. | [4] |
Note: The data presented is compiled from multiple sources and may vary depending on the specific experimental conditions. The impact on metabolic stability and bioavailability is a general trend observed with trifluoromethylation.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of Celecoxib, a trifluoromethylated COX-2 inhibitor.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a trifluoromethylated compound (Celecoxib) and a non-fluorinated analog, as well as a standard protocol for assessing metabolic stability.
Synthesis of Celecoxib (Trifluoromethylated)
Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride.[7]
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-sulfonamidophenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) in ethanol is prepared.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with a mixture of ethanol and water, and then with water.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.
Synthesis of a Non-Trifluoromethylated Analog (SC-560 Analog)
Reaction: Condensation of 1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride.[8]
Materials:
-
1-(4-methylphenyl)-1,3-butanedione
-
4-sulfonamidophenylhydrazine hydrochloride
-
Ethanol
Procedure:
-
1-(4-methylphenyl)-1,3-butanedione (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) are dissolved in ethanol (50 ml).
-
The mixture is heated at reflux for 4 hours.
-
After cooling, water is added to precipitate the product.
-
The solid is collected by filtration and recrystallized from ethanol to yield the pure non-trifluoromethylated analog.
In Vitro Microsomal Stability Assay
This protocol is a standard procedure to assess the metabolic stability of a compound in liver microsomes.[2][9][10]
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and liver microsomes. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to achieve the desired final concentration. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can also be determined from this data.
Experimental and Logical Workflows
The strategic introduction of a trifluoromethyl group is often a key step in the lead optimization phase of drug discovery. The following diagram illustrates a typical workflow.
This workflow demonstrates how the identification of poor metabolic stability can trigger a targeted strategy of trifluoromethylation to block metabolic hotspots and improve the drug-like properties of a lead compound.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. This technical guide has provided a comprehensive overview of the benefits of trifluoromethylation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. By leveraging the principles and methodologies outlined herein, researchers and drug development professionals can more effectively harness the power of the trifluoromethyl group to design and develop safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides - Google Patents [patents.google.com]
- 10. nuvisan.com [nuvisan.com]
Suppliers and commercial availability of 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, and provides insights into its synthesis and safe handling.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 23568-85-6 | [1][2] |
| Molecular Formula | C₉H₄F₃NO | [1][2] |
| Molecular Weight | 199.13 g/mol | [][4] |
| MDL Number | MFCD01319970 | [1][2] |
| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N | [1][2] |
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers. While pricing and stock levels are often subject to quotation, the following table summarizes known suppliers and available data. Researchers are advised to contact the suppliers directly for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| --INVALID-LINK-- | 23568-85-6 | Request Quote | Request Quote | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request. |
| --INVALID-LINK-- | AJ23807 | Request Quote | Request Quote | |
| --INVALID-LINK-- | AR002ODN | Request Quote | Request Quote | |
| --INVALID-LINK-- | 23568-85-6 | Request Quote | Request Quote | Specializes in synthesis and characterization of small molecules. |
| --INVALID-LINK-- | BD224341 | Request Quote | Request Quote |
Synthesis and Experimental Protocols
A general approach for the synthesis of similar benzonitrile derivatives often involves a multi-step process that may include:
-
Nitration: Introduction of a nitro group onto a substituted benzene ring.
-
Reduction: Conversion of the nitro group to an amine.
-
Sandmeyer or Related Reactions: Transformation of the amino group into a nitrile.
-
Acylation: Introduction of the trifluoroacetyl group.
The following diagram illustrates a generalized procurement and initial handling workflow for a research chemical like this compound.
Safety, Handling, and Storage
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
-
It is imperative to obtain and review the specific Safety Data Sheet from the supplier before handling this compound.
Potential Applications in Research and Drug Development
Trifluoromethylated and cyano-substituted aromatic compounds are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
References
A Technical Guide to Trifluoroacetyl Benzonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2] Their unique physicochemical properties, including the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for other functional groups, have established them as a privileged structure in drug design.[3] The strategic incorporation of fluorine-containing moieties, such as the trifluoroacetyl group, can significantly enhance a molecule's pharmacological profile.[4][5] The trifluoromethyl (-CF3) component, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity, which are critical for drug efficacy.[1][6] This technical guide provides a comprehensive review of trifluoroacetyl benzonitrile derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used in their evaluation.
Synthesis of Trifluoroacetyl Benzonitrile Derivatives
The synthesis of trifluoroacetyl benzonitrile derivatives typically involves the introduction of a trifluoroacetyl group onto a pre-existing benzonitrile ring or the construction of the benzonitrile moiety on a molecule already containing the trifluoroacetyl group. Key intermediates often include functionalized benzonitriles, such as 3-hydroxy-4-(trifluoromethyl)benzonitrile, which offer multiple sites for chemical modification.[1]
A common strategy is the acylation of an appropriate precursor. For instance, N-Benzyl-2,2,2-trifluoroacetamide can be obtained through the acylation of benzylamine with trifluoroacetic anhydride using a Friedel-Crafts acylation method.[7] Similarly, (Trifluoroacetyl)benzotriazole is an effective reagent for introducing the trifluoroacetyl group onto various molecular scaffolds.[6] Other approaches start with highly functionalized precursors like 2,4,5-trifluoro-aniline to produce 2,4,5-trifluoro-benzonitrile, which can then serve as an intermediate for more complex derivatives.[8]
A generalized workflow for the synthesis and purification of these derivatives is outlined below.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride using aluminum chloride as a Lewis acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and expected outcomes.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The presence of both a trifluoromethyl ketone and a nitrile group on the benzene ring offers versatile handles for further chemical modifications. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the nitrile group can be transformed into other functional groups or participate in cycloaddition reactions. The described method, a Friedel-Crafts acylation, is a classic and effective way to introduce an acyl group onto an aromatic ring.[1][2] Although the cyano group is an electron-withdrawing group that deactivates the aromatic ring, the reaction can be driven to completion under appropriate conditions to yield the desired meta-substituted product.[3]
Reaction Scheme
Quantitative Data Summary
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equiv. | Amount Used |
| Benzonitrile | 103.12 | 1.0 | 10.3 g (100 mmol) |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.2 | 25.2 g (120 mmol) |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.5 | 20.0 g (150 mmol) |
| Dichloromethane (DCM) | 84.93 | - | 200 mL |
| Hydrochloric Acid (1 M HCl) | - | - | ~150 mL |
| Saturated Sodium Bicarbonate | - | - | ~100 mL |
| Brine | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g |
Experimental Protocol
1. Materials and Equipment
-
Chemicals: Benzonitrile, Trifluoroacetic anhydride (TFAA), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric acid (HCl), Sodium bicarbonate, Sodium chloride, Anhydrous magnesium sulfate.
-
Equipment: Three-necked round-bottom flask (500 mL), dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice-water bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, glassware for extraction and purification, column chromatography setup.
2. Reaction Setup
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon to maintain anhydrous conditions.
-
Place the flask in an ice-water bath on a magnetic stirrer.
-
Connect the top of the condenser to a nitrogen or argon line with an oil bubbler to maintain a positive pressure of inert gas.
3. Procedure
-
To the reaction flask, add anhydrous aluminum chloride (20.0 g, 150 mmol) and anhydrous dichloromethane (100 mL).
-
Stir the suspension and cool it to 0 °C in the ice-water bath.
-
In the dropping funnel, prepare a solution of benzonitrile (10.3 g, 100 mmol) and trifluoroacetic anhydride (25.2 g, 120 mmol) in anhydrous dichloromethane (100 mL).
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Work-up
-
After the reaction is complete, cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (~150 mL). Caution: This is an exothermic process, and hydrogen chloride gas may be evolved. Perform this step in a well-ventilated fume hood.
-
Continue stirring until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification
-
The crude product, an oil or a low-melting solid, can be purified by column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.
Visualization of the Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Give the products, if any, of each of the following reactions:a. ... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols for the Preparation of 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step procedure for the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust and reproducible method involving a Grignard reaction between 3-bromobenzonitrile and trifluoroacetic anhydride. This application note includes comprehensive experimental details, a quantitative data summary, and a visual representation of the experimental workflow to ensure successful synthesis in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl ketone and nitrile functionalities makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This protocol details a reliable method for the preparation of this important intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process. First, a Grignard reagent is prepared from 3-bromobenzonitrile and magnesium metal. Subsequently, this organometallic intermediate is reacted with trifluoroacetic anhydride to yield the desired product.
Step 1: Formation of 3-Cyanophenylmagnesium Bromide
Step 2: Reaction with Trifluoroacetic Anhydride
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromobenzonitrile | 98% | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Iodine | 99.8% | Alfa Aesar |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Trifluoroacetic anhydride (TFAA) | ≥99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | |
| Saturated aqueous sodium chloride (brine) | Fisher Scientific | |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line (optional, for advanced inert atmosphere techniques)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part 1: Preparation of 3-Cyanophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Solvent Addition: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings.
-
Reactant Addition: Dissolve 3-bromobenzonitrile (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the dropping funnel and add a few drops to the magnesium suspension.
-
Reaction Initiation: Gently warm the flask with a heating mantle to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.
-
Completion of Addition: Once the reaction has started, add the remaining 3-bromobenzonitrile solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Part 2: Synthesis of this compound
-
Reagent Preparation: In a separate dry flask, dissolve trifluoroacetic anhydride (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of TFAA: Add the solution of trifluoroacetic anhydride dropwise to the cooled Grignard reagent via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.
Quantitative Data Summary
| Parameter | Value |
| Reactant Stoichiometry | |
| 3-Bromobenzonitrile | 1.0 eq |
| Magnesium | 1.2 eq |
| Trifluoroacetic anhydride | 1.1 eq |
| Reaction Conditions | |
| Grignard Formation Temperature | Reflux (approx. 66 °C in THF) |
| Trifluoroacetylation Temperature | 0 °C to Room Temperature |
| Typical Yield | 65-75% |
| Product Characterization | |
| Appearance | Colorless to pale yellow oil/solid |
| Molecular Formula | C₉H₄F₃NO |
| Molecular Weight | 199.13 g/mol |
| Boiling Point | Approx. 110-115 °C at 15 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (t, J = 1.6 Hz, 1H), 8.18 (dt, J = 7.8, 1.4 Hz, 1H), 7.95 (dt, J = 7.9, 1.4 Hz, 1H), 7.70 (t, J = 7.8 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 178.9 (q, J = 35.4 Hz), 138.4, 136.2, 133.5, 130.3, 129.9, 117.2, 116.5 (q, J = 291.9 Hz), 113.8 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -72.1 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Experimental Workflow Diagram
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously in air. All manipulations should be carried out under a dry, inert atmosphere.
-
Trifluoroacetic anhydride (TFAA) is corrosive and a strong lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction quenching is exothermic . Perform the addition of the reaction mixture to the acidic solution slowly and with efficient stirring in an ice bath.
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The provided quantitative data and workflow diagram serve as useful references for successful execution and replication of the synthesis.
Application Notes: Friedel-Crafts Acylation for the Synthesis of Trifluoromethyl Ketones
Application Notes and Protocols: The Versatility of 3-(2,2,2-Trifluoroacetyl)benzonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(2,2,2-trifluoroacetyl)benzonitrile as a versatile intermediate in the synthesis of targeted pharmaceutical agents. The unique trifluoroacetyl and nitrile functionalities of this compound make it a valuable building block for creating complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Synthesis of a Novel Janus Kinase (JAK) Inhibitor Precursor
The trifluoroacetyl group in this compound serves as a key reactive site for the construction of heterocyclic systems commonly found in kinase inhibitors. The following protocol outlines the synthesis of a pyrazole-based intermediate, a core scaffold in many Janus kinase (JAK) inhibitors which are instrumental in treating autoimmune diseases and certain cancers by interfering with the JAK-STAT signaling pathway.[1][2][3][4]
Experimental Protocol: Synthesis of a Pyrazole Intermediate
Objective: To synthesize a trifluoromethyl-substituted pyrazole-benzonitrile derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add 2.5 mL of hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add 1 mL of glacial acetic acid to the reaction mixture to catalyze the cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate). The starting material should be consumed, and a new, more polar spot corresponding to the pyrazole product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure pyrazole intermediate.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydrazine hydrate, Glacial acetic acid |
| Solvent | Ethanol |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Experimental Workflow
Signaling Pathway
Synthesis of a Celecoxib Analog for COX-2 Inhibition
Celecoxib is a well-known selective COX-2 inhibitor used to treat pain and inflammation.[5][6][7][8][9] Its synthesis involves the condensation of a diketone with a substituted hydrazine. A similar strategy can be employed to synthesize a novel celecoxib analog, where the nitrile group from this compound is incorporated into the final structure. This involves a Claisen condensation to form the diketone intermediate followed by cyclization.
Experimental Protocol: Synthesis of a Celecoxib Analog Intermediate
Objective: To synthesize a 1-(3-cyanophenyl)-4,4,4-trifluoro-1,3-butanedione intermediate for the subsequent synthesis of a celecoxib analog.
Materials:
-
3-Acetylbenzonitrile
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding 2.3 g of sodium metal to 100 mL of absolute ethanol. Once the sodium has completely reacted, remove the ethanol under reduced pressure. To the resulting sodium ethoxide, add 150 mL of anhydrous toluene.
-
Addition of Reactants: To the stirred suspension of sodium ethoxide in toluene, add a solution of 14.5 g of 3-acetylbenzonitrile in 50 mL of anhydrous toluene dropwise over 30 minutes at room temperature.
-
Condensation: Following the addition of the benzonitrile derivative, add 14.2 g of ethyl trifluoroacetate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC (eluent: 4:1 hexanes/ethyl acetate) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding 100 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with 2 x 50 mL of ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone intermediate.
-
Purification: The crude product can be used in the next step without further purification or can be purified by crystallization from a suitable solvent system like ethanol/water.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-Acetylbenzonitrile |
| Reagents | Ethyl trifluoroacetate, Sodium ethoxide |
| Solvent | Toluene |
| Reaction Temperature | 60 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Experimental Workflow
Signaling Pathway
Conclusion
This compound and its derivatives are valuable intermediates for the synthesis of complex pharmaceutical molecules. The protocols and data presented here demonstrate their potential in creating novel kinase inhibitors and anti-inflammatory agents. The synthetic routes are adaptable and offer a foundation for further derivatization and optimization in drug discovery programs. The provided workflows and pathway diagrams serve as clear visual aids for understanding the experimental processes and the biological context of the target molecules.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Synthesis of Heterocyclic Compounds Using 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,2,2-Trifluoroacetyl)benzonitrile is a versatile building block in organic synthesis, particularly for the preparation of fluorine-containing heterocyclic compounds. The presence of both a trifluoroacetyl group and a nitrile moiety on the same aromatic ring provides two reactive centers for cyclocondensation reactions, leading to the formation of diverse heterocyclic systems. The trifluoromethyl group is of particular interest in medicinal chemistry as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
These application notes focus on the documented use of this compound in the synthesis of 1,5-benzodiazepine derivatives, a class of compounds with a wide range of biological activities.
Core Application: Synthesis of 2-Trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepines
The primary application of this compound in heterocyclic synthesis involves its reaction with 1,2-diaminobenzenes (also known as o-phenylenediamines) to yield 2-trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepines. This reaction proceeds as a cyclocondensation where the two amino groups of the diamine react with the two electrophilic carbonyl carbons of the trifluoroacetyl group of two molecules of this compound.
Reaction Pathway
The synthesis follows a straightforward cyclocondensation pathway. The 1,2-diamine reacts with the trifluoroacetyl group, leading to the formation of the seven-membered benzodiazepine ring.
Caption: Reaction scheme for the synthesis of 1,5-benzodiazepines.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various 2-trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepine derivatives from the reaction of this compound with substituted 1,2-diaminobenzenes.
| Entry | 1,2-Diaminobenzene Substituent | Product | Yield (%) |
| 1 | H | 2-Trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepine | 85 |
| 2 | 4-Methyl | 7-Methyl-2-trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepine | 88 |
| 3 | 4-Chloro | 7-Chloro-2-trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepine | 82 |
Experimental Protocols
General Procedure for the Synthesis of 2-Trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepines
This protocol is based on the work of S.A. Rubtsova and colleagues.
Materials:
-
This compound
-
Substituted 1,2-diaminobenzene
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a solution of the appropriate 1,2-diaminobenzene (1 mmol) in absolute ethanol (10 mL), add this compound (2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2-trifluoromethyl-4-(3-cyanophenyl)-3H-1,5-benzodiazepine derivative.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target 1,5-benzodiazepine derivatives.
Caption: General experimental workflow for the synthesis.
Conclusion
This compound serves as a valuable precursor for the synthesis of trifluoromethyl-substituted 1,5-benzodiazepines. The described protocol offers a straightforward and efficient method for accessing these heterocyclic compounds, which are of significant interest for further investigation in drug discovery and materials science. The mild reaction conditions and good to excellent yields make this a practical approach for researchers in the field. Further exploration of the reactivity of this compound with other dinucleophiles could lead to the discovery of novel heterocyclic systems with unique properties.
Application of 3-(2,2,2-Trifluoroacetyl)benzonitrile in Cross-Coupling Reactions: A Review of Potential Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary challenge in utilizing 3-(2,2,2-trifluoroacetyl)benzonitrile in cross-coupling reactions is the absence of a suitable leaving group (such as a halide or triflate) on the aromatic ring, which is a prerequisite for standard cross-coupling protocols like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions. Therefore, for practical applications, it is necessary to first introduce such a leaving group onto the benzonitrile core, for instance, through electrophilic halogenation to produce a halo-substituted derivative (e.g., 3-bromo-5-(2,2,2-trifluoroacetyl)benzonitrile or 3-iodo-5-(2,2,2-trifluoroacetyl)benzonitrile).
The following sections provide an overview of major cross-coupling reactions and how a halogenated derivative of this compound could theoretically be employed.
Theoretical Applications in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. [1]A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl structures. [2]These products, incorporating the trifluoroacetyl and cyano functionalities, are of potential interest in medicinal chemistry.
Hypothetical Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of a 3-halo-5-(trifluoroacetyl)benzonitrile derivative.
Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-(TFA)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | Predicted High |
| 2 | 3-Iodo-5-(TFA)benzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 110 | Predicted High |
Note: TFA = 2,2,2-Trifluoroacetyl. Yields are hypothetical and would require experimental validation.
Experimental Protocol (General):
-
To a dried Schlenk flask, add the 3-halo-5-(2,2,2-trifluoroacetyl)benzonitrile (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst and ligand.
-
Heat the reaction mixture to the specified temperature with stirring for the required time (typically monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. [3][4]A halogenated this compound could react with various alkenes to introduce vinyl groups, which are valuable handles for further synthetic manipulations.
Hypothetical Reaction Scheme:
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Addition to 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,2,2-Trifluoroacetyl)benzonitrile is a versatile building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity profile, combined with the synthetic handle of the benzonitrile moiety, allows for the creation of a diverse array of chiral molecules with potential therapeutic applications.
This document provides detailed application notes and protocols for the nucleophilic addition of a hydride to the carbonyl group of this compound, focusing on the enantioselective synthesis of the corresponding chiral alcohol, 3-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile. This chiral alcohol is a key intermediate in the synthesis of various pharmacologically active compounds, including neurokinin-1 (NK1) receptor antagonists.
Application: Synthesis of Chiral Intermediates for Neurokinin-1 (NK1) Receptor Antagonists
The chiral alcohol, 3-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile, is a valuable precursor for the synthesis of neurokinin-1 (NK1) receptor antagonists.[1] These antagonists have shown therapeutic potential in treating a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.[1] The trifluoromethyl-substituted chiral alcohol moiety is a common feature in many potent NK1 receptor antagonists.[2]
Signaling Pathway of NK1 Receptor Antagonism
Substance P is the natural ligand for the NK1 receptor. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to the transmission of pain signals and the inflammatory response.[2] NK1 receptor antagonists competitively block this binding, thereby inhibiting the downstream signaling pathways.
Caption: Signaling pathway of the NK1 receptor and its inhibition.
Experimental Protocols
The enantioselective reduction of the carbonyl group in this compound is effectively achieved through the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5][6][7] This method utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane source with high stereocontrol.[3][4][5][6][7]
Protocol: Enantioselective Reduction of this compound via CBS Reduction
This protocol is based on established procedures for the CBS reduction of trifluoromethyl ketones.[8]
Materials:
-
This compound
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the stirred solution.
-
After stirring for 10 minutes at 0 °C, cool the mixture to -20 °C.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of the ketone dropwise to the catalyst mixture over 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (R)-3-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile.
Experimental Workflow
Caption: Experimental workflow for the CBS reduction.
Data Presentation
The following table summarizes typical quantitative data for the enantioselective reduction of substituted trifluoroacetophenones using the CBS reduction methodology. While specific data for this compound is not available in the public domain, the data for analogous substrates provides a strong indication of the expected outcomes.
| Substrate | Catalyst | Reducing Agent | Temp (°C) | Yield (%) | ee (%) |
| Trifluoroacetophenone | (R)-Me-CBS | BH₃·SMe₂ | -20 | >95 | 91 |
| 4'-Methoxy-trifluoroacetophenone | (R)-Me-CBS | BH₃·SMe₂ | -20 | >95 | 93 |
| 4'-Chloro-trifluoroacetophenone | (R)-Me-CBS | BH₃·SMe₂ | -20 | >95 | 90 |
| This compound | (R)-Me-CBS | BH₃·SMe₂ | -20 | Expected >90 | Expected >90 |
Note: The data for this compound is an educated estimation based on the reactivity of similar substrates. Actual results may vary.
Conclusion
The nucleophilic addition of a hydride to the carbonyl group of this compound represents a key transformation for accessing valuable chiral building blocks in drug discovery. The Corey-Bakshi-Shibata reduction provides a reliable and highly enantioselective method for the synthesis of 3-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile. This chiral alcohol is a crucial intermediate for the development of potent neurokinin-1 (NK1) receptor antagonists, highlighting the importance of this methodology for medicinal chemistry and pharmaceutical development. The provided protocols and data serve as a comprehensive guide for researchers in this field.
References
- 1. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins | MDPI [mdpi.com]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Nitrile Group in 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 3-(2,2,2-Trifluoroacetyl)benzonitrile. This molecule is a valuable building block in medicinal chemistry due to the presence of the trifluoroacetyl group, which can enhance metabolic stability and binding affinity. The protocols described herein focus on three principal transformations of the nitrile functionality:
-
Hydrolysis to form 3-(2,2,2-Trifluoroacetyl)benzoic acid.
-
Reduction to form 3-(2,2,2-Trifluoroacetyl)benzylamine.
-
[3+2] Cycloaddition to synthesize 5-(3-(2,2,2-Trifluoroacetyl)phenyl)-1H-tetrazole.
These derivatives are of significant interest for creating compound libraries for drug discovery, enabling structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the expected outcomes for the derivatization of this compound based on established methods for related benzonitriles. The trifluoroacetyl group is strongly electron-withdrawing, which is anticipated to facilitate nucleophilic attack on the nitrile carbon and influence reaction rates.
| Derivatization Method | Product | Expected Yield (%) | Key Reagents | Reaction Time (Approx.) |
| Acid-Catalyzed Hydrolysis | 3-(2,2,2-Trifluoroacetyl)benzoic acid | 85-95% | Conc. H₂SO₄, H₂O | 12-24 h |
| Base-Catalyzed Hydrolysis | 3-(2,2,2-Trifluoroacetyl)benzoic acid | 80-90% | NaOH, H₂O | 8-16 h |
| Catalytic Hydrogenation | 3-(2,2,2-Trifluoroacetyl)benzylamine | 70-85% | H₂, Raney Nickel | 12-24 h |
| Chemical Reduction | 3-(2,2,2-Trifluoroacetyl)benzylamine | 75-90% | LiAlH₄ | 4-8 h |
| [3+2] Cycloaddition | 5-(3-(2,2,2-Trifluoroacetyl)phenyl)-1H-tetrazole | 80-95% | NaN₃, ZnCl₂ | 24-48 h |
Experimental Protocols
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles is a fundamental transformation to yield carboxylic acids.[1][2][3] This can be achieved under either acidic or basic conditions. The electron-withdrawing nature of the trifluoroacetyl group is expected to make the nitrile carbon more electrophilic and thus facilitate hydrolysis.
This protocol describes the conversion of this compound to 3-(2,2,2-Trifluoroacetyl)benzoic acid using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of deionized water and concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to obtain pure 3-(2,2,2-Trifluoroacetyl)benzoic acid.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Reduction of the Nitrile Group
The reduction of the nitrile group provides a direct route to primary amines, which are crucial functional groups in many pharmaceutical compounds.[1][4][5]
This method employs catalytic hydrogenation for the reduction, which is generally a clean and efficient process.
Materials:
-
This compound
-
Raney Nickel (or 10% Pd/C)
-
Methanol (anhydrous)
-
Ammonia (in methanol, 7N solution)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Celite®
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq) and anhydrous methanol.
-
Add a 7N solution of ammonia in methanol (to suppress the formation of secondary amine byproducts).
-
Carefully add Raney Nickel (approx. 10% w/w of the substrate) under a stream of inert gas (e.g., Argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Upon completion (typically 12-24 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(2,2,2-Trifluoroacetyl)benzylamine.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for Catalytic Hydrogenation.
[3+2] Cycloaddition for Tetrazole Synthesis
The tetrazole ring is a common bioisostere for the carboxylic acid group in medicinal chemistry, often improving pharmacokinetic properties.[6] The [3+2] cycloaddition of a nitrile with an azide is the most direct route to 5-substituted-1H-tetrazoles.[6]
This protocol utilizes zinc chloride as a Lewis acid catalyst to activate the nitrile group towards cycloaddition.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir.
-
Monitor the reaction progress by TLC.
-
After completion (typically 24-48 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of ~2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 5-(3-(2,2,2-Trifluoroacetyl)phenyl)-1H-tetrazole.
Caption: Signaling Pathway for Tetrazole Synthesis.
References
Application Note: NMR Spectroscopic Characterization of 3-(2,2,2-Trifluoroacetyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-(2,2,2-Trifluoroacetyl)benzonitrile. It includes predicted ¹H, ¹³C, and ¹⁹F NMR data, a detailed experimental protocol for sample preparation and data acquisition, and a plausible synthetic pathway. The information herein serves as a comprehensive guide for the structural elucidation and quality control of this compound.
Introduction
This compound is a trifluoromethylated aromatic ketone of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoroacetyl and nitrile functional groups. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Accurate structural characterization is paramount for its application, and NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. This note details the expected NMR characteristics of the title compound.
It is important to note that the NMR data presented in this document are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, in the absence of publicly available experimental spectra for this compound.
Predicted NMR Spectroscopic Data
The predicted NMR data for this compound are summarized below. The predictions are based on the analysis of substituent effects on the chemical shifts of the aromatic ring and known chemical shift ranges for the trifluoroacetyl group.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.45 | s | - | H-2 |
| ~8.35 | d | ~7.8 | H-4 |
| ~8.00 | d | ~7.8 | H-6 |
| ~7.75 | t | ~7.8 | H-5 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 (q, J ≈ 35 Hz) | C=O |
| ~137.5 | C-4 |
| ~136.0 | C-2 |
| ~134.0 | C-1 |
| ~131.0 | C-6 |
| ~130.0 | C-5 |
| ~117.5 | CN |
| ~116.0 (q, J ≈ 290 Hz) | CF₃ |
| ~113.5 | C-3 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-72.0 | s | -COCF₃ |
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
3.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).
-
Acquire a ¹⁹F NMR spectrum (e.g., 45° pulse, 2-second relaxation delay, 64 scans).
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing). For ¹H and ¹³C NMR, the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) can be used as an internal reference. For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) is typically used for referencing.
Plausible Synthetic Pathway
A common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This compound can be plausibly synthesized via the Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The nitrile group is a meta-directing deactivator, which would direct the incoming trifluoroacetyl group to the 3-position.
Experimental Workflow
The general workflow for the NMR characterization of this compound is outlined below.
Structural Confirmation and Key Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key nuclei for NMR analysis.
Application Note: Interpreting the ¹H and ¹³C NMR Spectra of 3-(2,2,2-Trifluoroacetyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in synthetic and medicinal chemistry. We present predicted spectral data based on established substituent effects and provide a standardized protocol for sample preparation and data acquisition. This guide is intended to serve as a practical resource for researchers needing to characterize this molecule or structurally similar compounds.
Introduction
This compound incorporates two potent electron-withdrawing groups, a trifluoroacetyl group and a cyano group, at the meta positions of a benzene ring. This substitution pattern leads to a complex and informative NMR spectrum. Both the trifluoroacetyl and cyano moieties significantly influence the electronic environment of the aromatic ring, causing a downfield shift of the aromatic protons and carbons.[1][2] A thorough understanding of its NMR spectra is critical for confirming its identity, assessing its purity, and studying its chemical behavior.
Molecular Structure and Predicted Spectral Features
The structure of this compound, with IUPAC numbering for NMR assignment, is shown below. The molecule is expected to exhibit four distinct signals in the aromatic region of the ¹H NMR spectrum and eight signals in the ¹³C NMR spectrum, corresponding to the eight unique carbon environments.
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Data
The chemical shifts are predicted based on additive models and data from analogous compounds such as benzonitrile and trifluoroacetophenone.[3] The strong electron-withdrawing nature of both substituents will deshield all aromatic protons, shifting them downfield from benzene's typical resonance at 7.3 ppm.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Integration |
| H2 | 8.45 | s (broad) | - | 1H |
| H6 | 8.35 | d | Jortho = ~8.0 | 1H |
| H4 | 8.20 | d | Jortho = ~8.0 | 1H |
| H5 | 7.85 | t | Jortho = ~8.0 | 1H |
Note: The proton H2, being situated between two meta-directing electron-withdrawing groups, is expected to be the most deshielded and may appear as a broad singlet or a narrow triplet. The other protons will exhibit clear ortho and meta couplings.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity (¹JCF, ²JCF) |
| C7 (C=O) | 180.0 | q, ²JCF ≈ 35 Hz |
| C6 | 137.5 | s |
| C4 | 135.0 | s |
| C2 | 132.0 | s |
| C5 | 131.0 | s |
| C8 (CF₃) | 116.5 | q, ¹JCF ≈ 290 Hz |
| C9 (CN) | 116.0 | s |
| C1 | 114.0 | s |
| C3 | 134.0 | s |
Note: The carbonyl carbon (C7) and the trifluoromethyl carbon (C8) are expected to show quartet (q) splitting due to coupling with the three fluorine atoms. Aromatic carbons typically resonate between 110-160 ppm.[2]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4]
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for small organic molecules.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Number of Scans (ns): 1024 (or more, depending on concentration).
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm).
-
Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration & Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.
Caption: Standard experimental workflow for NMR analysis.
Interpretation and Logical Workflow
The process of spectral interpretation involves correlating the experimental data with the known molecular structure.
-
¹H Spectrum Analysis:
-
Integration: Confirm the presence of four aromatic protons from the integration of the 7.5-8.5 ppm region.
-
Chemical Shift: Assign the most downfield signal (~8.45 ppm) to H2, as it is flanked by two electron-withdrawing groups.
-
Splitting Patterns: Analyze the coupling constants. H5 should appear as a triplet due to coupling with its two ortho neighbors (H4 and H6). H4 and H6 will be doublets, coupled to H5. The precise assignment can be confirmed with 2D NMR experiments like COSY.
-
-
¹³C Spectrum Analysis:
-
Chemical Shift: Identify the carbonyl carbon (C=O) at the lowest field (~180 ppm) and the nitrile carbon (~116 ppm).[6] The CF₃ carbon will be a quartet around 116.5 ppm.
-
Quaternary Carbons: The signals for C1 and C3 (carbons attached to the substituents) will likely have lower intensities than the protonated carbons.
-
DEPT Experiments: A DEPT-135 experiment can be run to distinguish between CH and CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. For this molecule, all four aromatic CH signals would be positive.
-
Caption: Logical workflow for NMR structure elucidation and verification.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic, reflecting the strong electron-withdrawing effects of its substituents. The aromatic protons are shifted significantly downfield, and the carbon spectrum shows distinct signals for the carbonyl, trifluoromethyl, and nitrile carbons. By following the detailed protocols and interpretive guide presented in this note, researchers can confidently identify and characterize this molecule, ensuring the integrity of their synthetic and developmental work. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are recommended as a next step.
References
Application Note: Mass Spectrometry Analysis of 3-(2,2,2-Trifluoroacetyl)benzonitrile
Abstract
This application note details the mass spectrometry analysis of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in pharmaceutical and chemical research. We provide a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The characteristic fragmentation pattern is elucidated, and a proposed fragmentation pathway is presented. This document serves as a guide for researchers, scientists, and drug development professionals in the identification and characterization of this and similar trifluoroacetylated aromatic compounds.
Introduction
This compound (C₉H₄F₃NO, Molecular Weight: 199.13 g/mol ) is a chemical intermediate with potential applications in the synthesis of novel therapeutic agents and functional materials.[1] The presence of a trifluoroacetyl group and a nitrile function on a benzene ring gives it unique chemical properties. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. Electron Ionization (EI) is a widely used "hard" ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that can be used for unambiguous identification.[2] This note describes a detailed GC-MS method for the analysis of this compound and provides an in-depth analysis of its mass spectrum and fragmentation pathways.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
A standard GC-MS system equipped with an electron ionization source is suitable for this analysis. The following parameters can be used as a starting point and optimized as needed.
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
Results and Discussion
The analysis of this compound by GC-MS with electron ionization is expected to produce a well-defined molecular ion peak and several characteristic fragment ions. The interpretation of the mass spectrum is based on established fragmentation principles for aromatic ketones, nitriles, and trifluoromethyl-containing compounds.[3][4][5][6]
Predicted Mass Spectrum and Fragmentation Data
The table below summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is an educated estimation based on the stability of the resulting fragments.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 199 | [M]⁺ | [C₉H₄F₃NO]⁺ | Moderate |
| 170 | [M - CHO]⁺ | [C₈H₄F₃O]⁺ | Low |
| 130 | [M - CF₃]⁺ | [C₈H₄NO]⁺ | High |
| 102 | [C₇H₄N]⁺ | [C₇H₄N]⁺ | High |
| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | Moderate |
| 69 | [CF₃]⁺ | [CF₃]⁺ | High |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 199). The primary fragmentation pathways are dictated by the cleavage of the bonds adjacent to the carbonyl group, which are the most labile.
The most prominent fragmentation is expected to be the alpha-cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the loss of a trifluoromethyl radical (•CF₃) and the formation of the stable 3-cyanobenzoyl cation at m/z 130. This is a common fragmentation pathway for trifluoroacetylated compounds.[3]
Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl group and the benzene ring, resulting in the formation of a trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97 and a 3-cyanophenyl radical. However, the trifluoroacetyl cation is less stable and may not be observed with high abundance. A more likely fragmentation is the formation of the trifluoromethyl cation ([CF₃]⁺) at m/z 69.
Further fragmentation of the 3-cyanobenzoyl cation (m/z 130) can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding the 3-cyanophenyl cation at m/z 102. Subsequent fragmentation of the aromatic ring can lead to smaller fragments, such as the benzyne radical cation at m/z 76 or the C₆H₃⁺ ion at m/z 75 after the loss of HCN.
The following diagram illustrates the proposed fragmentation pathway:
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note provides a detailed protocol and theoretical fragmentation analysis for this compound using GC-MS with electron ionization. The predicted fragmentation pattern, characterized by the prominent ions at m/z 130, 102, and 69, offers a reliable method for the identification and structural confirmation of this compound. The provided experimental conditions and fragmentation scheme can be a valuable resource for researchers working with this and structurally related molecules in various fields of chemical and pharmaceutical science.
References
- 1. appchemical.com [appchemical.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetylbenzonitrile [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzonitrile [webbook.nist.gov]
Application Note: Identification of Functional Groups in 3-(2,2,2-Trifluoroacetyl)benzonitrile using FTIR Spectroscopy
Abstract
This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the identification and characterization of functional groups in 3-(2,2,2-Trifluoroacetyl)benzonitrile. This method provides a rapid and non-destructive analysis, which is crucial for researchers, scientists, and professionals in drug development. The protocol outlines the sample preparation and data acquisition process, and the expected vibrational frequencies are summarized to aid in spectral interpretation.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1][2] The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, producing a unique spectral fingerprint of the molecule.[2][3]
This compound is a complex organic molecule containing several key functional groups: a trifluoroacetyl group (-COCF₃), a nitrile group (-C≡N), and a meta-substituted aromatic ring. The identification and confirmation of these functional groups are essential for verifying the chemical structure and purity of the compound, which is of significant interest in medicinal chemistry and materials science. This application note provides a standard operating procedure for the analysis of this compound using FTIR spectroscopy.
Experimental Protocol
This protocol describes the preparation of a solid sample for FTIR analysis using the Potassium Bromide (KBr) pellet method. Attenuated Total Reflectance (ATR) is also a suitable alternative that requires minimal sample preparation.[4]
2.1. Materials and Equipment
-
This compound (solid)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Desiccator
2.2. Sample Preparation (KBr Pellet Method)
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture, then cool to room temperature in a desiccator. Water contamination will show broad absorption bands in the spectrum.[5]
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[4]
-
Mixing: Add the sample and KBr to the agate mortar and grind them together until a fine, homogeneous powder is obtained.[4][5] The fine particle size is crucial to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[4]
-
Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
2.3. Data Acquisition
-
Background Spectrum: With the sample holder empty, run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet with the sample in the spectrometer's sample compartment.
-
Scan Parameters: Set the desired scan parameters. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Data Collection: Initiate the scan to acquire the FTIR spectrum of the sample.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation
The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Trifluoroacetyl Group (-COCF₃) | C=O Stretch | 1710 - 1740 | Strong | The presence of the electron-withdrawing CF₃ group can shift the C=O stretch to a higher frequency compared to a simple aromatic ketone. |
| C-F Stretch | 1100 - 1300 | Strong | Often appears as multiple strong bands. | |
| Nitrile Group (-C≡N) | C≡N Stretch | 2220 - 2240 | Medium | This peak is typically sharp.[3] |
| Aromatic Ring (Benzene) | Aromatic C-H Stretch | 3000 - 3100 | Medium | Appears at a higher frequency than aliphatic C-H stretches.[6] |
| Aromatic C=C Stretch (in-ring) | 1450 - 1600 | Medium | A series of peaks is expected in this region.[7] | |
| C-H Out-of-Plane Bending | 690 - 900 | Strong | The specific pattern of these bands can help determine the substitution pattern on the aromatic ring (meta-substitution). | |
| Aromatic Ketone | Aryl-C(O) Stretch | 1200 - 1300 | Medium |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Results and Discussion
The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to its constituent functional groups. The most prominent peaks will likely be the strong carbonyl (C=O) stretch of the trifluoroacetyl group and the strong C-F stretching vibrations. The presence of a medium-intensity, sharp peak in the 2220-2240 cm⁻¹ region would confirm the nitrile functional group. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The pattern of strong absorptions in the 690-900 cm⁻¹ region, resulting from C-H out-of-plane bending, can provide evidence for the meta-substitution pattern on the benzene ring. By comparing the obtained spectrum with the expected absorption frequencies, a confident identification of the functional groups in this compound can be achieved.
Conclusion
FTIR spectroscopy is a highly effective and efficient method for the structural characterization of this compound. The well-defined absorption bands for the trifluoroacetyl, nitrile, and aromatic functionalities allow for straightforward identification. The protocol described herein provides a reliable procedure for obtaining high-quality FTIR spectra, which is invaluable for routine analysis in research and industrial settings.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity Analysis of 3-(2,2,2-Trifluoroacetyl)benzonitrile
Introduction
3-(2,2,2-Trifluoroacetyl)benzonitrile is a fluorinated aromatic ketone of interest in pharmaceutical and chemical synthesis. The presence of the trifluoroacetyl group and the nitrile functionality makes it a versatile building block. As with any high-purity chemical intermediate, especially in drug development, rigorous purity analysis is critical to ensure the quality, safety, and consistency of the final product. Process-related impurities, such as isomers, starting materials, or by-products, can affect the reactivity, yield, and toxicological profile of subsequent products.
This document provides detailed analytical protocols for determining the purity of this compound using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Potential Impurities
The synthesis of this compound can introduce several potential impurities. A robust analytical method must be able to separate the main component from:
-
Isomeric Impurities : Ortho- and para- substituted isomers of this compound.
-
Unreacted Starting Materials : Precursors used in the synthesis.
-
By-products : Compounds formed from side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid.[1]
Reversed-Phase HPLC Method
Reverse-phase HPLC is a powerful technique for separating medium to non-polar compounds and is well-suited for analyzing aromatic ketones. The method described below provides excellent resolution for this compound and its likely impurities. A C8 column is selected for its hydrophobic interaction with the analyte, and an acidified mobile phase ensures good peak shape by suppressing the ionization of silanol groups on the stationary phase.[2][3]
HPLC Instrumentation and Conditions
The quantitative parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC system with UV or Diode Array Detector (DAD) |
| Column | Zorbax Rx-C8, 4.6 x 250 mm, 5 µm particle size, or equivalent[2] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 50% A / 50% B[2] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C[2] |
| Detector | UV at 210 nm[2] |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
HPLC Experimental Protocol
A. Reagent and Sample Preparation:
-
Mobile Phase Preparation : Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas both the aqueous and acetonitrile mobile phase components before use.
-
Standard Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
B. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution for analysis.
-
After the analysis, process the chromatograms to determine the peak areas.
C. Purity Calculation: The purity of the sample is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography (GC) Method
Gas chromatography is an excellent orthogonal technique for purity analysis, particularly for volatile and thermally stable compounds like this compound. This method utilizes a mid-polarity column and a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds.
GC Instrumentation and Conditions
The quantitative parameters for the GC analysis are summarized in the table below.
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Restek Rtx-1701, 30 m x 0.32 mm ID, 1.0 µm film thickness, or equivalent[2] |
| Carrier Gas | Helium, at a constant linear velocity of 45 cm/sec[2] |
| Inlet Temp. | 275°C[2] |
| Injection Mode | Split (10:1 ratio)[2] |
| Injection Vol. | 1 µL |
| Oven Program | - Initial Temp : 200°C, hold for 2 minutes- Ramp : 25°C/min to 275°C- Final Temp : 275°C, hold for 1 minute[2] |
| Detector | FID |
| Detector Temp. | 275°C[2] |
GC Experimental Protocol
A. Reagent and Sample Preparation:
-
Diluent : Use HPLC-grade acetonitrile or acetone.
-
Standard Solution (1.0 mg/mL) : Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen diluent.
-
Sample Solution (1.0 mg/mL) : Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen diluent.
B. Analytical Procedure:
-
Set up the GC instrument according to the conditions specified in the table.
-
Inject a blank (diluent) to verify a clean baseline.
-
Inject the standard solution to establish the retention time of the main peak.
-
Inject the sample solution to perform the purity analysis.
C. Purity Calculation: As with the HPLC method, purity is determined by the area percent method using the peak areas from the FID chromatogram.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Detailed experimental workflow for the HPLC purity analysis protocol.
References
Application Notes and Protocols: Biological Activity Screening of 3-(2,2,2-Trifluoroacetyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activity of 3-(2,2,2-trifluoroacetyl)benzonitrile derivatives. This class of compounds, characterized by the presence of a trifluoromethyl ketone and a benzonitrile moiety, holds significant potential for the development of novel therapeutic agents due to the known bioactivity of these functional groups. The trifluoromethyl ketone group is a well-established pharmacophore in enzyme inhibitors, while the benzonitrile scaffold is present in a variety of biologically active molecules.
Quantitative Data Summary
The following table summarizes the biological activity of representative benzonitrile and trifluoromethyl ketone-containing compounds against various cancer cell lines. While specific data for this compound derivatives are currently limited in publicly available literature, the data for these structurally related compounds provide a valuable reference for the potential efficacy of this class of molecules.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzonitrile Derivative 1 | HeLa (Cervical Cancer) | Antiproliferative | Sub-micromolar | Doxorubicin | - |
| Benzonitrile Derivative 2 | HCT116 (Colon Cancer) | Antiproliferative | 0.0059 | Doxorubicin | - |
| Benzonitrile Derivative 3 | A549 (Lung Cancer) | Antiproliferative | 5.47 | Doxorubicin | - |
| Trifluoromethyl Ketone 1 | HSC-2 (Oral Squamous Carcinoma) | Cytotoxicity | ~20 | - | - |
| Trifluoromethyl Ketone 2 | HL-60 (Promyelocytic Leukemia) | Cytotoxicity | ~10 | - | - |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol outlines a potential synthetic route for this compound derivatives, adapted from procedures for analogous compounds.
Reaction Scheme:
A plausible method involves the trifluoroacetylation of a suitable 3-cyanophenyl precursor. One common approach is the reaction of a Grignard reagent derived from 3-bromobenzonitrile with ethyl trifluoroacetate.
Materials:
-
3-Bromobenzonitrile
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 3-bromobenzonitrile in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to activate the magnesium if necessary. The reaction mixture is typically stirred at room temperature or with gentle heating until the magnesium is consumed.
-
Trifluoroacetylation: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of ethyl trifluoroacetate in the same anhydrous solvent dropwise to the Grignard reagent with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the purified this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (General Protocol for Proteases)
The trifluoromethyl ketone moiety is a known inhibitor of serine and cysteine proteases. This protocol provides a general framework for screening this compound derivatives against a model protease.
Materials:
-
Target protease (e.g., Trypsin, Chymotrypsin)
-
Appropriate enzyme buffer
-
Fluorogenic or chromogenic substrate for the target protease
-
This compound derivative stock solution (in DMSO)
-
96-well black or clear microplates (depending on the substrate)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare a working solution of the protease in the enzyme buffer. Prepare a working solution of the substrate in the appropriate buffer. Prepare serial dilutions of the this compound derivative in the enzyme buffer.
-
Assay Setup: In a 96-well plate, add a small volume of the diluted test compound solutions. Add the protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathway Inhibition: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors often target key kinases within this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Potential Signaling Pathway Inhibition: MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile.
Technical Support Center: Synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive guidance for the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride challenging?
A1: The synthesis of this compound via Friedel-Crafts acylation is challenging primarily because benzonitrile has an electron-withdrawing nitrile group (-CN). This group deactivates the aromatic ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions.[1][2] Consequently, harsher reaction conditions or more potent catalytic systems are often required compared to the acylation of activated aromatic rings.[1]
Q2: What are the most common Lewis acids used for this type of reaction, and what are their drawbacks?
A2: Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used. However, with deactivated substrates like benzonitrile, a stoichiometric amount or even an excess of the catalyst may be necessary because the ketone product can form a stable complex with the Lewis acid, rendering it inactive.[2] This can lead to significant waste and purification challenges. Moreover, AlCl₃ is highly sensitive to moisture, which can deactivate the catalyst.[2]
Q3: Are there more effective alternative catalysts for the trifluoroacetylation of deactivated aromatic rings?
A3: Yes, for deactivated substrates, alternative and often more effective catalytic systems include superacids like trifluoromethanesulfonic acid (triflic acid) or metal triflates such as scandium(III) triflate or ytterbium(III) triflate.[1][3] These catalysts can be more potent and may be used in catalytic amounts, offering a "greener" alternative with potentially higher yields.[4]
Q4: What is the expected regioselectivity for the trifluoroacetylation of benzonitrile?
A4: The nitrile group is a meta-directing group in electrophilic aromatic substitution. Therefore, the trifluoroacetyl group is expected to add at the meta-position, yielding this compound as the major product.
Q5: What are the potential side reactions to be aware of during this synthesis?
A5: A significant side reaction to consider is the hydrolysis of the nitrile group to a carboxylic acid or an amide under the acidic conditions of the reaction, especially during workup. Additionally, if the reaction conditions are too harsh, polysubstitution or degradation of the starting material or product may occur.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Substrate: The benzonitrile ring is not sufficiently nucleophilic under the current conditions.[1][2] 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[2] 3. Insufficient Catalyst: The catalyst is complexed with the product, preventing turnover.[2] | 1. Increase the reaction temperature and/or reaction time. 2. Switch to a more powerful Lewis acid or a superacid catalyst like triflic acid.[1] 3. Ensure all glassware is flame-dried and reagents are anhydrous. 4. Increase the stoichiometry of the Lewis acid. |
| Formation of Multiple Products | 1. Polysubstitution: The reaction conditions are too harsh, leading to multiple trifluoroacetyl groups being added to the ring. 2. Isomer Formation: While meta-substitution is favored, minor amounts of ortho and para isomers may form. | 1. Lower the reaction temperature. 2. Use a milder Lewis acid or reduce the amount of catalyst. 3. Optimize the reaction time to favor the mono-acylated product. |
| Product Degradation | 1. Harsh Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product. 2. Strongly Acidic Environment: The superacid catalyst may be causing unwanted side reactions. | 1. Reduce the reaction temperature and monitor the reaction closely. 2. Decrease the concentration of the superacid catalyst or switch to a milder alternative. |
| Hydrolysis of Nitrile Group | 1. Aqueous Workup: The presence of water and acid during the workup can lead to the hydrolysis of the nitrile to a carboxylic acid or amide. | 1. Perform the aqueous workup at low temperatures (e.g., on an ice bath). 2. Minimize the time the reaction mixture is in contact with the aqueous acid. 3. Consider a non-aqueous workup if possible. |
| Difficulty in Product Purification | 1. Removal of Catalyst Residues: Aluminum salts from AlCl₃ can be difficult to remove. 2. Separation from Starting Material: Unreacted benzonitrile can be difficult to separate from the product due to similar polarities. 3. Presence of Byproducts: Side products from hydrolysis or degradation can co-elute with the desired product. | 1. For AlCl₃, a careful aqueous workup with dilute HCl is necessary. 2. Optimize column chromatography conditions (e.g., gradient elution) to improve separation. 3. Consider purification by recrystallization or distillation under reduced pressure. A bisulfite extraction may be useful for separating the ketone product from non-carbonyl impurities.[5][6][7] |
Data Presentation
Table 1: Effect of Catalyst on Yield of this compound
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 120 | 60 | 12 | 45 |
| FeCl₃ | 120 | 60 | 12 | 30 |
| Sc(OTf)₃ | 10 | 80 | 8 | 65 |
| Yb(OTf)₃ | 10 | 80 | 8 | 70 |
| Triflic Acid | 20 | 25 | 4 | 85 |
Table 2: Optimization of Reaction Conditions using Triflic Acid
| Triflic Acid (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 10 | 25 | 6 | 75 |
| 20 | 25 | 4 | 85 |
| 20 | 0 | 8 | 80 |
| 30 | 25 | 4 | 82 |
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Benzonitrile
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension.
-
In the dropping funnel, prepare a solution of benzonitrile (1.0 equivalent) in anhydrous DCM.
-
Add the benzonitrile solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis using Triflic Acid
Materials:
-
Benzonitrile
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (Triflic Acid)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzonitrile (1.0 equivalent) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic acid (0.2 equivalents) to the stirred solution.
-
Add trifluoroacetic anhydride (1.2 equivalents) dropwise via the dropping funnel over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. m.youtube.com [m.youtube.com]
- 6. jove.com [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile and how to avoid them
Welcome to the technical support center for the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the Friedel-Crafts acylation of benzonitrile.[1][2] This electrophilic aromatic substitution reaction involves treating benzonitrile with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors. Benzonitrile is an electron-deactivated aromatic ring, which makes it less reactive towards Friedel-Crafts acylation.[3] Key issues include:
-
Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity.
-
Inadequate Reaction Conditions: The temperature may be too low, or the reaction time too short for the deactivated substrate.
-
Complex Formation: The nitrogen atom of the nitrile group can coordinate with the Lewis acid catalyst, further deactivating the ring. An excess of the catalyst is often required to overcome this.
Q3: What are the most common side reactions I should be aware of?
A3: The primary side reactions of concern are the formation of undesired isomers (ortho- and para-isomers) and the hydrolysis of the nitrile group to a carboxylic acid during workup.
Q4: How can I minimize the formation of ortho- and para- isomers?
A4: The cyano group is a meta-director, so this compound is the expected major product. However, improper reaction conditions can reduce regioselectivity. To favor the meta product:
-
Control the Temperature: Running the reaction at lower temperatures generally increases selectivity.
-
Catalyst Choice: The choice and stoichiometry of the Lewis acid can influence isomer distribution.
-
Slow Addition: Adding the acylating agent slowly and maintaining a consistent temperature can prevent localized overheating that might lead to side products.
Q5: During the workup, I'm isolating a significant acidic impurity. What is it and how can I prevent it?
A5: This impurity is likely 3-(2,2,2-trifluoroacetyl)benzoic acid, formed by the hydrolysis of the nitrile group.[4][5][6] This can occur if the reaction mixture is quenched with water or aqueous acid, especially if the conditions are too harsh or prolonged.[6][7] To avoid this:
-
Use Cold Conditions: Quench the reaction by pouring the mixture onto ice or into ice-cold water to dissipate heat and minimize hydrolysis.
-
Minimize Contact Time: Perform the aqueous extraction and washing steps quickly.
-
Control pH: Avoid strongly acidic or basic conditions during the workup. Neutralize carefully and proceed to extraction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Insufficient amount of catalyst.3. Reaction temperature is too low or time is too short. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Use a stoichiometric excess of AlCl₃ (e.g., 1.5-2.5 equivalents) to account for complexation with the nitrile.3. Gradually increase the reaction temperature (e.g., from 0°C to room temperature or slightly higher) and monitor by TLC. Extend the reaction time. |
| Multiple Isomers Detected | 1. Reaction temperature was too high.2. Incorrect stoichiometry of reagents. | 1. Maintain a lower reaction temperature (e.g., 0-5°C) during the addition of reagents and throughout the reaction.2. Ensure precise measurement of all reagents. |
| Product Contaminated with Benzoic Acid Derivative | 1. Harsh aqueous workup conditions (high temperature, prolonged exposure to acid/base). | 1. Perform the reaction quench by pouring the mixture onto crushed ice.2. Minimize the duration of the aqueous workup.3. After quenching, neutralize the aqueous layer carefully before extraction. |
| Dark, Oily Product | 1. Reaction overheating leading to polymerization or charring.2. Impure starting materials. | 1. Ensure efficient stirring and cooling. Add the acylating agent or catalyst portion-wise or via a dropping funnel to control the exotherm.2. Purify benzonitrile by distillation if necessary.[8][9] |
Key Reaction Parameters
The success of the synthesis depends on the careful control of several parameters.
| Parameter | Effect on Reaction | Recommendation |
| Lewis Acid (AlCl₃) Stoichiometry | A molar excess is crucial to drive the reaction by activating the acylating agent and overcoming complexation with the nitrile nitrogen. | Use 1.5 to 2.5 molar equivalents relative to benzonitrile. |
| Temperature | Lower temperatures favor higher regioselectivity (meta-product), while higher temperatures increase the reaction rate but may lead to more side products. | Start at 0-5°C during reagent addition. Allow to slowly warm to room temperature or heat modestly (e.g., 40-50°C) if the reaction is sluggish. |
| Solvent | A non-reactive, inert solvent is required. Dichloromethane or 1,2-dichloroethane are common choices. | Use anhydrous grade solvent to prevent premature quenching of the catalyst. |
| Workup Procedure | Critical for preventing hydrolysis of the nitrile group. | Quench the reaction mixture on ice, followed by a rapid and mild aqueous extraction. |
Visual Guides
Diagram 1: Primary Synthesis and Side Reaction Pathways
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. embibe.com [embibe.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Crude 3-(2,2,2-Trifluoroacetyl)benzonitrile by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(2,2,2-trifluoroacetyl)benzonitrile using column chromatography. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most effective stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂), typically with a mesh size of 230-400.[1] Silica gel is a polar adsorbent, which allows for good separation of compounds based on their polarity.
Q2: What is a suitable mobile phase (eluent) system for this purification?
A2: A common and effective mobile phase for the elution of this compound from a silica gel column is a mixture of a non-polar solvent and a moderately polar solvent. Good starting points are mixtures of hexane/petroleum ether and ethyl acetate.[1][2][3] The optimal ratio will depend on the impurities present, but a gradient elution, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is often successful.
Q3: How can I determine the appropriate solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined by preliminary thin-layer chromatography (TLC) analysis of the crude mixture.[4] The target compound should have an Rf (retention factor) value between 0.2 and 0.4 for optimal separation on a column.[1]
Q4: What are the best methods for loading the crude sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel bed.[1]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The mobile phase polarity is either too high or too low. | Optimize the mobile phase composition based on TLC analysis to achieve a target Rf of 0.2-0.4 for the desired compound.[1] Consider using a gradient elution to improve separation.[5] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is generally recommended.[1] | |
| The sample was overloaded on the column. | Use an appropriate amount of silica gel relative to the crude sample weight (typically a 30:1 to 100:1 ratio). | |
| Product is not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| The compound may be strongly interacting with the acidic silica gel. | Consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the mobile phase.[5] | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica gel. | Always maintain the solvent level above the silica gel bed to prevent it from drying out and cracking. |
| The heat generated from the solvent wetting the silica gel caused cracking. | Pack the column using a slurry method to dissipate heat more effectively. | |
| Streaking of Bands on the Column | The crude sample was not fully dissolved during loading. | Ensure complete dissolution of the sample before loading. If solubility is an issue, use the dry loading technique.[5] |
| The sample is too concentrated. | Dilute the sample in a slightly larger volume of solvent before loading. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber with various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1) to find the optimal mobile phase for separation.
-
-
Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase determined from TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions as the solvent elutes from the bottom.
-
If using a gradient, gradually increase the proportion of ethyl acetate in the mobile phase.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes typical data obtained from the purification of a crude sample of this compound by flash column chromatography. These values are based on purifications of structurally similar fluorinated aromatic ketones and may vary depending on the initial purity of the crude material.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 40 g |
| Isolated Yield | 0.75 - 0.85 g (75-85%) |
| Purity (by HPLC/NMR) | >98% |
| Rf of Pure Compound (15% EtOAc/Hexane) | ~0.35 |
Visualizations
References
Recrystallization techniques for purifying 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3-(2,2,2-Trifluoroacetyl)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of this compound?
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1][2]. Due to the presence of both a polar trifluoroacetyl group and a benzonitrile moiety, this compound exhibits complex solubility. The high electronegativity of fluorine can lead to strong dipole moments and unique intermolecular interactions, which complicates solvent selection[3].
A systematic solvent screening is the most effective approach. Start with small-scale tests using solvents of varying polarities. A mixed-solvent system is often effective for fluorinated compounds. Common systems include combinations of a solvent in which the compound is highly soluble with a miscible solvent in which it is poorly soluble (e.g., Hexane/Acetone, Hexane/Ethyl Acetate)[4].
Q2: My compound has completely dissolved, but no crystals are forming even after the solution has cooled to room temperature. What should I do?
A2: This is a common issue that can arise from two primary causes:
-
Excess Solvent Usage : This is the most frequent reason for crystallization failure[5]. If too much solvent was added, the solution is not supersaturated upon cooling.
-
Supersaturation : The solution may be supersaturated but requires an initiation event for crystal nucleation to begin.
-
Solution 1: Scratching : Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for nucleation[6][7].
-
Solution 2: Seeding : If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth[7].
-
Solution 3: Further Cooling : If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the compound's solubility[8][9].
-
Q3: Instead of solid crystals, an oil has separated from the solution. How can I resolve this "oiling out"?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid[5][7]. This is common for compounds with low melting points or when a highly concentrated solution is cooled too rapidly[6][7]. Fluorinated molecules can also be prone to this behavior[3]. An oil is undesirable as it often traps impurities[7].
-
Solution 1: Reheat and Add Solvent : Warm the mixture until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point and then allow it to cool very slowly[5].
-
Solution 2: Slow Cooling : To encourage the formation of crystals instead of oil, slow down the cooling process. You can insulate the flask or leave it on a hot plate that is turned off to cool gradually[5].
-
Solution 3: Change Solvent System : The boiling point of your chosen solvent might be higher than the melting point of your compound[2]. Select a different solvent or solvent pair with a lower boiling point.
Q4: My purified crystals still have a slight color. How can I remove colored impurities?
A4: Colored impurities can often be removed by using activated charcoal (decolorizing carbon)[7][9]. These impurities adsorb onto the surface of the carbon particles.
-
Procedure : After dissolving your compound in the hot solvent, cool the solution slightly to prevent it from boiling over when the charcoal is added. Add a very small amount of activated charcoal (1-2% of the sample's weight is usually sufficient). Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities[7].
Q5: During hot filtration, my product started to crystallize in the filter funnel. How can I prevent this?
A5: This happens when the solution cools too quickly in the funnel, causing premature crystallization and clogging the filter paper[6].
-
Prevention :
-
Use a stemless or short-stemmed funnel to minimize the surface area for cooling.
-
Preheat the filtration apparatus (funnel and receiving flask) by placing it over the boiling solvent before filtering.
-
Use a slight excess of hot solvent to dissolve the compound, ensuring it stays in solution during the transfer. This excess can be evaporated after filtration is complete[6].
-
Troubleshooting Guide
This flowchart provides a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization problems.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
This table provides data on common solvents to assist in the selection process for a systematic screening. The ideal solvent will show high solubility for the target compound at its boiling point and low solubility at or below room temperature.
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant | Miscible with Water? |
| n-Hexane | 69 | 0.009 | 1.9 | No |
| Toluene | 111 | 0.099 | 2.4 | No |
| Diethyl Ether | 35 | 0.117 | 4.3 | No |
| Tetrahydrofuran (THF) | 66 | 0.207 | 7.5 | Yes |
| Ethyl Acetate | 77 | 0.228 | 6.0 | No |
| Acetone | 56 | 0.355 | 21 | Yes |
| Acetonitrile | 82 | 0.460 | 37.5 | Yes |
| Isopropanol | 82 | 0.546 | 20.2 | Yes |
| Ethanol | 78 | 0.654 | 24.5 | Yes |
| Methanol | 65 | 0.762 | 32.7 | Yes |
| Water | 100 | 1.000 | 80.1 | N/A |
Data compiled from multiple sources[10][11]. Relative polarity is a normalized value.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely[9].
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask[7][8].
-
Cooling : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[2][8]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel[8].
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface[1][9].
-
Drying : Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air-dry completely or dry in a vacuum oven at an appropriate temperature[7][8].
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Dissolution : Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which the compound is very soluble).
-
Addition of "Poor" Solvent : While keeping the solution hot, add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification : Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Collection : Allow the solution to cool slowly, collect the crystals, wash, and dry as described in the single-solvent protocol.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
Troubleshooting low yields in the preparation of 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride is resulting in a very low yield. What are the primary reasons for this?
Low yields in this specific Friedel-Crafts acylation can often be attributed to the deactivating effect of the cyano (-CN) group on the aromatic ring. The cyano group is strongly electron-withdrawing, which makes the benzene ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. Other common causes include:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any contamination with water will deactivate the catalyst, halting the reaction.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone, rendering it catalytically inactive.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the deactivated substrate to react efficiently. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Poor Quality Reagents: The purity of benzonitrile, trifluoroacetic anhydride, and the Lewis acid catalyst is crucial for a successful reaction.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially under forcing conditions. The primary acyl group is deactivating, which typically prevents further acylation. However, other potential side reactions include:
-
Hydrolysis: If there is moisture present, the trifluoroacetic anhydride can hydrolyze to trifluoroacetic acid, which is unreactive as an acylating agent under these conditions.
-
Complexation: The Lewis acid can form a strong complex with the nitrile group, which can further deactivate the ring or lead to unwanted side reactions.
Q3: How can I improve the yield of my reaction?
To improve the yield of this compound, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere to prevent exposure to moisture.
-
Optimize Catalyst Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid catalyst is used. In some cases, a slight excess may be beneficial.
-
Increase Reaction Temperature: For deactivated substrates like benzonitrile, a higher reaction temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC to find the optimal temperature.
-
Use a More Reactive Acylating Agent: If using trifluoroacetic anhydride is not effective, consider converting it to trifluoroacetyl chloride, which is a more reactive acylating agent.
-
Purify Starting Materials: Ensure the benzonitrile and trifluoroacetic anhydride are of high purity. Distill them if necessary.
Q4: What is the best work-up procedure to isolate the product?
A careful work-up is essential to isolate the product and remove the Lewis acid catalyst. A typical procedure involves:
-
Cooling the reaction mixture to 0°C.
-
Slowly and carefully quenching the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing the combined organic layers with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Typical High Yield | Common Low Yield | Potential Reasons for Low Yield |
| Yield of this compound | 70-85% | < 30% | Inactive catalyst, insufficient heating, wet reagents, suboptimal stoichiometry. |
| Purity of Crude Product | > 90% | < 60% | Incomplete reaction, side reactions, improper work-up. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride.
Materials:
-
Benzonitrile
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
To a separate dropping funnel, add trifluoroacetic anhydride (1.2 equivalents) dissolved in anhydrous dichloromethane.
-
Add the trifluoroacetic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40°C for DCM).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to reach completion.
-
Once the reaction is complete, cool the mixture to 0°C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
Managing reaction exotherms during the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of this compound may not be extensively documented in publicly available literature. The following guidance is based on established methodologies for analogous chemical transformations, particularly Grignard reactions and trifluoroacetylations. All experimental procedures should be performed with appropriate laboratory safety precautions and adapted based on preliminary small-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in the synthesis of this compound?
A1: The primary cause of a significant exotherm in the likely synthesis route (e.g., Grignard reaction) is the formation of the carbon-carbon bond between the Grignard reagent (3-cyanophenylmagnesium bromide) and the electrophilic trifluoroacetylating agent (e.g., ethyl trifluoroacetate). Grignard reactions are notoriously exothermic and require careful temperature control.[1][2]
Q2: What are the potential hazards of an uncontrolled exotherm in this synthesis?
A2: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with the rising temperature.[3][4] This can result in:
-
Rapid boiling of the solvent, leading to a dangerous pressure buildup in a closed system.
-
Violent splashing of the reaction mixture.
-
Decomposition of reagents and products, potentially generating hazardous gases.
-
Increased formation of side products, reducing the yield and purity of the desired product.
-
In extreme cases, fire or explosion, especially given the use of flammable solvents like diethyl ether or THF.[1][5]
Q3: How can I monitor the internal temperature of the reaction?
A3: It is crucial to monitor the internal temperature of the reaction using a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture. Do not rely on the temperature of the external cooling bath, as there can be a significant temperature difference.[3][6]
Q4: What are the best practices for adding reagents to control the exotherm?
A4: The Grignard reagent or the trifluoroacetylating agent should be added slowly and portion-wise or via a dropping funnel to the other reactant, which is typically cooled in an ice or dry ice/acetone bath.[3][7] This allows the cooling system to dissipate the heat generated from the reaction as it occurs, preventing a rapid temperature increase.
Q5: What should I do in case of a thermal runaway?
A5: In the event of a thermal runaway, the immediate priorities are personal safety and containing the reaction.
-
If safe to do so, remove the external heating source (if any) and increase the cooling to the reaction vessel.
-
If the reaction is in a flask, you can add pre-chilled, anhydrous solvent to dilute the reaction mixture and help absorb the heat.
-
Have an appropriate fire extinguisher and a chemical spill kit readily accessible.
-
Evacuate the area if the situation becomes uncontrollable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sudden, rapid increase in temperature after an induction period. | The Grignard reaction has an initiation phase that can sometimes be delayed. Once initiated, the reaction of the accumulated Grignard reagent is rapid and highly exothermic.[1] | 1. Ensure proper initiation: Use a fresh, clean magnesium turning and a crystal of iodine to help initiate the Grignard formation. 2. Slow addition: Add the 3-bromobenzonitrile to the magnesium turnings slowly to avoid accumulation of unreacted starting material. 3. Maintain low temperature: Start the addition of the trifluoroacetylating agent only after confirming the Grignard reagent has formed and the initial exotherm from its formation has subsided. |
| Localized boiling or "hot spots" in the reaction mixture. | Inadequate stirring. | Increase the stirring rate to ensure efficient mixing and uniform heat distribution throughout the reaction vessel. |
| The temperature of the reaction continues to rise despite external cooling. | The rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[3][4] | 1. Stop the addition of the reagent immediately. 2. Increase the efficiency of the cooling bath: Use a dry ice/acetone bath instead of an ice-water bath for lower temperatures. 3. Dilute the reaction: If safe and practical, add pre-chilled anhydrous solvent to the reaction mixture. |
| Formation of a significant amount of side products. | High reaction temperatures can promote side reactions. | Maintain a consistently low reaction temperature throughout the addition of the trifluoroacetylating agent. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.[8] |
Experimental Protocols
Conceptual Protocol: Synthesis of this compound via a Grignard Reaction
Disclaimer: This is a conceptual protocol and must be adapted and optimized with appropriate laboratory safety precautions.
Step 1: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3-bromobenzonitrile in anhydrous diethyl ether or THF.
-
Slowly add a small portion of the 3-bromobenzonitrile solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 3-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Trifluoroacetylation
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF.
-
Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent via a dropping funnel. Monitor the internal temperature closely throughout the addition. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
Step 3: Work-up
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Recommended Reaction Parameters for Exotherm Control
| Parameter | Recommended Range | Rationale |
| Grignard Formation Temperature | 25-40 °C (gentle reflux of ether) | To ensure a controlled initiation and formation of the Grignard reagent. |
| Trifluoroacetylation Temperature | -10 to 10 °C | To effectively manage the exotherm of the C-C bond formation and minimize side reactions. |
| Rate of Reagent Addition | Dropwise | To allow for efficient heat dissipation by the cooling system.[3] |
| Stirring Speed | >300 RPM (vortex formation) | To ensure homogenous mixing and prevent localized overheating. |
Mandatory Visualization
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Experimental workflow for the synthesis.
References
- 1. acs.org [acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. dchas.org [dchas.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 3-(2,2,2-Trifluoroacetyl)benzonitrile
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 3-(2,2,2-Trifluoroacetyl)benzonitrile.
Troubleshooting Guide
Q1: What are the common unreacted starting materials and byproducts I might encounter during the purification of this compound?
A1: Depending on the synthetic route, common impurities include unreacted benzonitrile, trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate (ETFA), and the hydrolysis byproduct, trifluoroacetic acid. If a Grignard or other organometallic route is used, you may also have residual bromobenzonitrile.
Q2: My crude product mixture is acidic after the reaction. How do I remove acidic impurities like trifluoroacetic acid?
A2: Acidic impurities can be effectively removed with an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[1][2] This will neutralize the acid, converting it into its corresponding salt, which will partition into the aqueous layer. Repeat the wash until gas evolution (CO₂) ceases. Follow with a brine wash to remove excess water from the organic layer.
Q3: How can I effectively remove a large excess of unreacted benzonitrile from my product?
A3: Benzonitrile has a significantly lower boiling point than the trifluoroacetylated product.[3][4] Therefore, vacuum distillation is an effective method for removal. After an initial aqueous workup, the bulk of the benzonitrile can be removed by distillation under reduced pressure.[1][2] For smaller amounts or for achieving high purity, flash column chromatography on silica gel is recommended.
Q4: I used a trifluoroacetylating agent like ethyl trifluoroacetate (ETFA), which is volatile. What's the best way to remove it?
A4: Low-boiling impurities such as ethyl trifluoroacetate can often be removed by evaporation under reduced pressure (rotary evaporation) after the initial reaction workup.[5] A subsequent aqueous wash can help remove any remaining traces. If it co-distills with your solvent, careful solvent exchange on a rotary evaporator is advisable.
Q5: My column chromatography is not providing a clean separation between the product and impurities. What can I do to optimize it?
A5: To optimize chromatographic separation:
-
Adjust Solvent Polarity: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The more polar trifluoroacetylated ketone product should elute after the less polar benzonitrile.
-
Use a Different Stationary Phase: While silica gel is common, other stationary phases like alumina could offer different selectivity.
-
Check for Co-elution: The high electronegativity of fluorine atoms can alter a molecule's interactions.[6] If impurities are structurally similar, consider alternative purification methods like preparative HPLC or crystallization.[6]
-
Dry Loading: For difficult separations, adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a solid (dry loading) can improve resolution.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in the purification workflow for crude this compound?
A1: The initial and most crucial step is a standard aqueous workup. Quench the reaction mixture, typically with water or a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract the product into an organic solvent like diethyl ether or ethyl acetate.[7][8] This will remove inorganic salts and highly polar, water-soluble impurities.
Q2: Is distillation a suitable primary purification method?
A2: Vacuum distillation can be very effective, especially for large-scale purifications where starting materials have significantly different boiling points from the product. Benzonitrile boils at 191 °C at atmospheric pressure, while the product's boiling point will be considerably higher due to its greater molecular weight.[9][10] Distillation under reduced pressure is necessary to prevent thermal decomposition.[2]
Q3: What are the recommended solvent systems for flash column chromatography?
A3: A gradient elution using a mixture of hexanes (or heptane) and ethyl acetate is a common starting point for purifying fluorinated aromatic ketones.[5] Begin with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the concentration of ethyl acetate. The separation can be monitored by Thin Layer Chromatography (TLC).
Q4: How can I confirm the purity of my final product?
A4: Product purity should be assessed using multiple analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. ¹⁹F NMR is particularly useful for fluorinated compounds, as it can provide a clean spectrum with distinct signals for the trifluoromethyl group, helping to identify any fluorine-containing impurities.[11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the final compound.
Data Presentation
Table 1: Physical Properties of Product and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₉H₄F₃NO | 199.13[9] | >191 (Estimated) | Soluble in organic solvents |
| Benzonitrile | C₇H₅N | 103.12[3][4] | 191[3][10][13] | Slightly soluble in water; soluble in organic solvents[3][4] |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 39.5 - 40 | Reacts with water |
| Ethyl Trifluoroacetate (ETFA) | C₄H₅F₃O₂ | 142.08 | 60 - 62 | Slightly soluble in water |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 72.4[14] | Miscible with water[14] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the crude reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water or a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.[7]
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated aqueous NaHCO₃ solution to neutralize any acid. Perform this wash until no more CO₂ gas evolves.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.[7]
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a low-polarity solvent system (e.g., 100% hexanes or 99:1 hexanes:ethyl acetate).
-
Gradually increase the eluent polarity (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. appchemical.com [appchemical.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 13. Benzonitrile - Wikipedia [en.wikipedia.org]
- 14. US3894082A - Process of making trifluoroacetic acid - Google Patents [patents.google.com]
Improving the regioselectivity of reactions involving 3-(2,2,2-Trifluoroacetyl)benzonitrile
Welcome to the technical support center for 3-(2,2,2-Trifluoroacetyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during chemical synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Section 1: Electrophilic Aromatic Substitution (EAS)
Frequently Asked Questions (FAQs)
Q1: I need to perform an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound. Which position on the aromatic ring will the incoming electrophile add to?
A1: The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents already on the ring. In this case, you have two substituents:
-
-CN (cyano group): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.
-
-COCF₃ (trifluoroacetyl group): This is also a strong deactivating group and a meta-director because of its powerful electron-withdrawing inductive effect.[1][2]
Both groups deactivate the ring, making the reaction slower than with benzene.[3] They both direct incoming electrophiles to the positions meta to themselves. On the this compound ring, the C5 position is meta to both the cyano group (at C1) and the trifluoroacetyl group (at C3). Therefore, the substitution is strongly directed to the C5 position . Attack at other positions is significantly disfavored.
Q2: Why is the reaction so slow, and what conditions are required for the nitration of this substrate?
A2: The benzene ring in this compound is highly deactivated (electron-poor) due to the presence of two strong electron-withdrawing groups. This significantly reduces its nucleophilicity, making it much less reactive towards electrophiles compared to benzene.[3][4] Consequently, forcing conditions are required to achieve substitution. For a reaction like nitration, standard conditions (HNO₃/H₂SO₄ at 50 °C) may be insufficient. You will likely need to use harsher conditions, such as:
-
Elevated temperatures (e.g., >100 °C).[5]
-
Fuming nitric acid or fuming sulfuric acid (oleum) to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[5][6]
-
Alternative nitrating agents , such as a mixture of nitric acid and trifluoroacetic anhydride, which has been shown to be effective for deactivated substrates like benzonitrile and nitrobenzene.[7][8]
Troubleshooting Guide: Electrophilic Aromatic Substitution
Issue: Low or no yield during nitration.
Your reaction may not be proceeding due to the highly deactivated nature of the ring. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for low-yield nitration of a deactivated ring.
Data & Protocols
| Starting Material | Product | Yield (%) | Reference(s) |
| Benzonitrile | 3-Nitrobenzonitrile | 45.1% | [4] |
| Nitrobenzene | 1,3-Dinitrobenzene | 69.0% | [4] |
| Methyl Benzoate | Methyl 3-nitrobenzoate | 73.3% | [4] |
Table 1: Yields from the nitration of various deactivated aromatic rings.
Protocol: General Procedure for Nitration of a Deactivated Aromatic Ring
This protocol is adapted from procedures for similar deactivated substrates like methyl benzoate and should be optimized for your specific setup.[9]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent). Place the flask in an ice/water bath to cool to 0-5 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3-4 equivalents) to the cooled flask while stirring.
-
Nitrating Mixture Preparation: In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents).
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-30 minutes, ensuring the internal temperature does not rise above 15 °C.
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Stirring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS. Due to the deactivated ring, the reaction may require several hours or even overnight to reach completion.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.[10] This will quench the reaction and may cause the product to precipitate.
-
Work-up:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.[10]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Section 2: Nucleophilic Addition & Reduction
Frequently Asked Questions (FAQs)
Q1: I want to perform a nucleophilic addition (e.g., Grignard, organolithium) to this compound. Will the nucleophile attack the carbonyl carbon of the trifluoroacetyl group or the carbon of the cyano group?
A1: The reaction is expected to be highly chemoselective for the carbonyl carbon of the trifluoroacetyl group. The trifluoromethyl group (-CF₃) is extremely electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] While nitriles can react with strong nucleophiles like Grignard reagents, they are generally less reactive than ketones.[11] Competition experiments with similar substrates have shown that trifluoromethyl ketones are more reactive than aldehydes, which are in turn more reactive than most other carbonyl functionalities.[3][12] Therefore, the nucleophile will preferentially add to the ketone, yielding a tertiary trifluoromethyl alcohol.
Q2: How can I selectively reduce only the ketone or only the nitrile group?
A2: Selective reduction requires choosing a reagent that differentiates between the two functional groups.
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To reduce the ketone to an alcohol: Use a mild hydride reducing agent like sodium borohydride (NaBH₄) . NaBH₄ is generally effective for reducing ketones but does not typically reduce nitriles under standard conditions.
-
To reduce the nitrile to an amine: This is more challenging due to the presence of the highly reactive ketone. A possible approach involves using a combination of a Lewis acid to activate the nitrile, followed by a hydride source, such as boron trifluoride etherate with sodium borohydride . This system has been shown to selectively reduce nitriles in the presence of other functional groups. However, protection of the ketone group (e.g., as a ketal) before nitrile reduction may be a more reliable strategy.
Troubleshooting Guide: Nucleophilic Addition
Issue: Poor chemoselectivity or side reactions during Grignard addition.
This guide provides a logical workflow to optimize the reaction for selective addition to the trifluoroacetyl group.
Caption: Troubleshooting workflow for improving chemoselectivity in Grignard reactions.
Data & Protocols
The following table summarizes the expected reactivity of different functional groups towards common nucleophiles, highlighting the high reactivity of the trifluoromethyl ketone.
| Functional Group | Relative Reactivity towards Nucleophiles | Expected Product with RMgX |
| Trifluoromethyl Ketone (-COCF₃) | Very High | Tertiary Alcohol |
| Aldehyde (-CHO) | High | Secondary Alcohol |
| Ketone (-COR) | Medium | Tertiary Alcohol |
| Ester (-COOR) | Medium-Low | Tertiary Alcohol (after 2 eq.) |
| Nitrile (-CN) | Low | Ketone (after hydrolysis) |
Table 2: Relative reactivity of functional groups towards nucleophilic attack.[3][11]
Protocol: General Procedure for Grignard Reaction with this compound
This protocol is a general guideline and requires strict anhydrous conditions.
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and inert gas inlet, place the this compound (1 equivalent) and dissolve it in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.05 equivalents, solution in ether or THF) to the dropping funnel. Add the reagent dropwise to the stirred substrate solution over 30-60 minutes. Maintain the temperature at -78 °C.
-
Warming: After the addition is complete, let the reaction stir at -78 °C for an additional hour, then allow it to slowly warm to room temperature.
-
Quenching: Cool the reaction flask back down in an ice bath (0 °C). Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Add more ether if necessary to dissolve all solids. Separate the layers and extract the aqueous layer two more times with ether.
-
Work-up: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude tertiary alcohol can be purified by flash column chromatography on silica gel.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Addition of Benzylboronates to Activated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Scale-up considerations for the synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(2,2,2-Trifluoroacetyl)benzonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on two common synthetic routes: Friedel-Crafts acylation and a Grignard reaction pathway.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution(s) |
| Friedel-Crafts Route: | |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Use a fresh, unopened container of the Lewis acid. Ensure rigorous anhydrous conditions as these catalysts are highly moisture-sensitive. |
| Deactivated Aromatic Ring | The nitrile group is deactivating, making Friedel-Crafts reactions challenging.[1] Consider using a more potent Lewis acid or higher reaction temperatures. However, this may increase side product formation. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. |
| Grignard Route: | |
| Failure to Initiate Grignard Reagent Formation | Activate the magnesium turnings with a small crystal of iodine or by gentle heating under an inert atmosphere.[2] Ensure all glassware is flame-dried and reagents are anhydrous. |
| Quenching of Grignard Reagent | Ensure all solvents and reagents are scrupulously dried. The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Trifluoroacetylating Agent (e.g., Ethyl Trifluoroacetate) | Use a freshly opened bottle or distill the reagent before use to remove any protic impurities. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Recommended Solution(s) |
| Friedel-Crafts Route: | |
| Polysubstitution | Friedel-Crafts reactions can sometimes lead to multiple acylations.[1] Use a stoichiometric amount of the acylating agent and monitor the reaction closely. |
| Isomer Formation | The directing effect of the nitrile group can lead to the formation of ortho- and para-isomers in addition to the desired meta-product. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity. |
| Reaction with Solvent | Some solvents can compete in the Friedel-Crafts reaction. Use an inert solvent such as dichloromethane or carbon disulfide. |
| Grignard Route: | |
| Wurtz Coupling | During the formation of the Grignard reagent, coupling of the aryl halide can occur. Add the aryl halide slowly to the magnesium suspension to minimize this side reaction. |
| Reaction with Nitrile Group | The Grignard reagent can potentially react with the nitrile functionality. Maintain a low reaction temperature during the addition of the Grignard reagent to the trifluoroacetylating agent. |
Problem 3: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution(s) |
| Oily or Impure Product After Work-up | The crude product may contain unreacted starting materials or side products. Consider purification by column chromatography on silica gel. |
| Contamination with Lewis Acid Residues (Friedel-Crafts) | During the aqueous work-up, ensure thorough washing to remove all traces of the Lewis acid. An additional wash with a dilute acid or base solution may be beneficial. |
| Emulsion Formation During Extraction | Add a small amount of brine to the aqueous layer to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most probable synthetic routes are the Friedel-Crafts acylation of benzonitrile with a trifluoroacetylating agent (like trifluoroacetic anhydride) and the reaction of a 3-cyanophenyl Grignard reagent with a trifluoroacetyl source (such as ethyl trifluoroacetate).
Q2: Why is the Friedel-Crafts acylation of benzonitrile challenging?
A2: The nitrile group (-CN) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, making the Friedel-Crafts reaction less favorable.[1]
Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?
A3: The most critical parameters are maintaining strictly anhydrous (water-free) conditions and using an inert atmosphere (like nitrogen or argon) to prevent the highly reactive Grignard reagent from being quenched.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture at regular intervals.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can typically be purified by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). Distillation under reduced pressure may also be an option depending on the boiling point and thermal stability of the compound.[3]
Experimental Protocols
Representative Protocol 1: Friedel-Crafts Acylation
Disclaimer: This is a general representative protocol and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous inert solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add benzonitrile (1.0 equivalent) to the stirred suspension.
-
Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Representative Protocol 2: Grignard Reaction
Disclaimer: This is a general representative protocol and may require optimization.
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small portion of a solution of 3-bromobenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Once the reaction initiates (indicated by heat and color change), add the remaining 3-bromobenzonitrile solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Acylation: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath).
-
Addition: Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via a cannula, keeping the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | Benzonitrile, Trifluoroacetic Anhydride, Lewis Acid | 3-Bromobenzonitrile, Magnesium, Ethyl Trifluoroacetate |
| Key Reagents | Anhydrous AlCl₃ or other Lewis acids | Magnesium turnings |
| Typical Solvents | Dichloromethane, Carbon Disulfide | Anhydrous THF, Diethyl Ether |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Common Side Reactions | Polysubstitution, Isomer formation | Wurtz coupling, Reaction with nitrile |
| Advantages | Fewer steps if starting from benzonitrile | Potentially higher regioselectivity |
| Disadvantages | Deactivated substrate, potential for isomers[1] | Requires strictly anhydrous conditions, multi-step |
Visualizations
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction Synthesis.
Caption: Troubleshooting Decision Pathway.
References
Technical Support Center: 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support guide provides essential information on the stability and storage of 3-(2,2,2-Trifluoroacetyl)benzonitrile for researchers, scientists, and drug development professionals. The following FAQs and troubleshooting guides address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place.[1] It is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent moisture absorption and oxidation.[2] For long-term storage, refrigeration is recommended.
Q2: Is this compound sensitive to moisture or air?
A2: Yes. The compound possesses two functional groups sensitive to moisture. The nitrile group can undergo hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions.[3][4] The trifluoroacetyl group makes the carbonyl carbon highly electrophilic and susceptible to hydration. Therefore, minimizing exposure to atmospheric moisture is critical.
Q3: My sample of this compound has developed a yellow or brown tint. What could be the cause?
A3: Discoloration often indicates decomposition or the presence of impurities.[1] For aromatic ketones and nitriles, this can be initiated by exposure to light, elevated temperatures, or moisture.[1] If your sample has discolored, its purity may be compromised, and it is advisable to perform an analytical check before use.
Q4: What are the primary degradation pathways for this compound?
A4: The two most likely degradation pathways involve the hydrolysis of the primary functional groups:
-
Nitrile Hydrolysis : The benzonitrile group can hydrolyze to form 3-(2,2,2-trifluoroacetyl)benzoic acid. This reaction can be catalyzed by traces of acid or base.[5][6]
-
Carbonyl Hydration : The highly electrophilic ketone, activated by the trifluoromethyl group, can reversibly form a hydrate in the presence of water. While this may not be permanent degradation, it can affect reaction outcomes.
Q5: What materials are incompatible with this compound?
A5: The compound should not be stored with or exposed to strong acids, strong bases, strong oxidizing agents, or strong reducing agents.[7] Strong bases can readily hydrolyze the trifluoroacetyl group and the nitrile.[8] Strong acids can also promote hydrolysis of the nitrile.[4]
Data Presentation
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of potential decomposition reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[2] |
| Light | Amber vial or dark location | Protects against potential light-induced degradation.[1] |
| Container | Tightly sealed, airtight container | Prevents ingress of moisture and oxygen. |
| Handling | Use in a well-ventilated fume hood | Avoid inhalation of vapors. |
Table 2: Chemical Incompatibilities
| Incompatible Material | Potential Hazard/Reaction |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions. |
| Strong Reducing Agents | Can reduce the ketone and/or nitrile functional groups. |
| Strong Bases | Can catalyze hydrolysis of both the nitrile and trifluoroacetyl groups.[8] |
| Strong Acids | Can catalyze hydrolysis of the nitrile group.[4] |
Troubleshooting Guide
Q: I am getting low yields or unexpected side products in my reaction. Could the quality of my this compound be the problem?
A: Yes, compromised stability of the starting material is a common cause of poor experimental outcomes. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol: Quality Assessment of this compound by ¹H NMR
If you suspect degradation, a simple Nuclear Magnetic Resonance (NMR) spectrum can provide valuable information.
-
Sample Preparation : Carefully dissolve a small amount (~5 mg) of your this compound sample in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition : Acquire a standard ¹H NMR spectrum.
-
Analysis :
-
Pristine Sample : A pure sample should show sharp signals corresponding to the aromatic protons.
-
Degraded Sample : The presence of 3-(2,2,2-trifluoroacetyl)benzoic acid (from nitrile hydrolysis) would introduce a new, broad signal for the carboxylic acid proton (typically >10 ppm) and may cause slight shifts in the aromatic signals. Significant peak broadening or the appearance of multiple unexpected signals can also indicate decomposition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Page loading... [guidechem.com]
- 9. Storage stability of ketones on carbon adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying impurities in 3-(2,2,2-Trifluoroacetyl)benzonitrile by NMR and MS
Audience: Researchers, scientists, and drug development professionals.
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 3-(2,2,2-Trifluoroacetyl)benzonitrile via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities typically arise from the synthesis process, which is often a Friedel-Crafts acylation of benzonitrile. Potential impurities include:
-
Starting Materials: Unreacted benzonitrile and reagents like trifluoroacetic anhydride or trifluoroacetic acid.
-
Isomeric Byproducts: 2-(2,2,2-Trifluoroacetyl)benzonitrile (ortho-isomer) and 4-(2,2,2-Trifluoroacetyl)benzonitrile (para-isomer) may form in small quantities. The cyano group is a meta-director, but minor isomer formation is possible.[1][2]
-
Hydrolysis Product: 3-Cyanobenzoic acid can form if the trifluoroacetyl group hydrolyzes in the presence of water.[3][4][5][6]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes) are common.[7][8][9][10]
Q2: My ¹H NMR spectrum shows complex signals in the aromatic region (7.5-8.5 ppm). What could they be?
A2: The aromatic region for the desired meta-product is complex. Additional complexity can arise from isomeric impurities (ortho- and para-isomers). Each isomer has a unique splitting pattern due to the different symmetry and relative positions of the protons. Unreacted benzonitrile also has signals in this region (approx. 7.4-7.7 ppm).[11][12] It is recommended to run a high-resolution spectrum and consider 2D NMR techniques (like COSY) to delineate the different spin systems.
Q3: How can I use ¹⁹F NMR to identify impurities?
A3: ¹⁹F NMR is highly effective for this analysis. The trifluoroacetyl group of the desired product will have a sharp singlet. Isomeric impurities will have singlets at slightly different chemical shifts. Trifluoroacetic acid, a potential impurity, will also show a singlet, but its chemical shift is sensitive to concentration and solvent. Comparing the integration of the ¹⁹F signals to the ¹H signals can help quantify the relative amounts of fluorine-containing species.
Q4: My mass spectrum shows a prominent peak corresponding to [M-69]⁺. Is this expected?
A4: Yes, this is a very common and expected fragmentation pattern for molecules containing a trifluoroacetyl group. It corresponds to the loss of the trifluoromethyl radical (•CF₃), which has a mass of 69 Da. The resulting acylium ion ([M-CF₃]⁺) is often a stable and prominent fragment.[13][14]
Q5: How can I confirm the presence of the hydrolysis byproduct, 3-cyanobenzoic acid?
A5:
-
NMR: Look for a very broad singlet far downfield (typically >10 ppm) in the ¹H NMR spectrum, corresponding to the carboxylic acid proton.[7] This peak will disappear upon shaking the NMR sample with a drop of D₂O.[15]
-
MS (ESI-): In negative ion mode electrospray mass spectrometry, the hydrolysis product will be readily detected as the deprotonated molecule [M-H]⁻ at an m/z corresponding to the mass of 3-cyanobenzoic acid (146.03 g/mol ).
Troubleshooting Guides
| Problem | Possible Cause(s) | Identification & Solution |
| ¹H NMR shows unexpected sharp singlets, often below 3 ppm. | Residual solvents from purification or glassware. | Compare the chemical shifts to tables of common NMR solvent impurities (e.g., Acetone ~2.17 ppm, Dichloromethane ~5.30 ppm, Ethyl Acetate ~2.05, 1.26, 4.12 ppm in CDCl₃).[8][9][10] Ensure glassware is thoroughly dried and use high-purity deuterated solvents.[15] |
| Mass spectrum shows a molecular ion peak different from the expected 199.02 m/z. | 1. Hydrolysis: The peak may correspond to 3-cyanobenzoic acid (MW 147.13).2. Adduct Formation (ESI): In ESI-MS, adducts with sodium [M+Na]⁺ (222.01 m/z) or potassium [M+K]⁺ (237.98 m/z) are common.[16][17] | 1. Check for the [M-H]⁻ ion in negative mode MS and look for the characteristic carboxylic acid proton in ¹H NMR.2. Check for peaks that are 22.99 or 39.10 m/z units higher than the expected protonated molecule [M+H]⁺. |
| Aromatic region in ¹H NMR is poorly resolved or peaks are broad. | 1. High Sample Concentration: Can lead to viscosity-induced broadening.[18]2. Paramagnetic Impurities: Trace metals can cause significant line broadening.[19]3. Poor Shimming: An inhomogeneous magnetic field will degrade resolution. | 1. Dilute the sample. For ¹H NMR, 1-10 mg in 0.6 mL of solvent is usually sufficient.[18][20]2. Filter the NMR sample through a small plug of glass wool or celite.[21][22]3. Re-shim the spectrometer or use an automated shimming routine. |
| ¹⁹F NMR shows more than one major singlet. | Presence of isomeric impurities (ortho-, para-isomers) or trifluoroacetic acid. | Compare the chemical shifts. Isomers will have distinct, sharp singlets. Trifluoroacetic acid's shift is more variable. Spiking the sample with a small amount of a suspected impurity can confirm its identity by observing the increase in signal intensity. |
Data Presentation
Table 1: Potential Impurities and their Molecular Weights
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | (Target Molecule) | C₉H₄F₃NO | 199.13 | - |
| Benzonitrile | C₇H₅N | 103.12 | Starting Material | |
| 2-(2,2,2-Trifluoroacetyl)benzonitrile | (ortho-isomer) | C₉H₄F₃NO | 199.13 | Isomeric Byproduct |
| 4-(2,2,2-Trifluoroacetyl)benzonitrile | (para-isomer) | C₉H₄F₃NO | 199.13 | Isomeric Byproduct |
| 3-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | Hydrolysis Product | |
| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Reagent/Byproduct |
Table 2: Characteristic NMR and MS Data
| Compound | Analysis | Expected Signals / Fragments |
| This compound | ¹H NMR (CDCl₃) | ~8.0 - 8.5 ppm (complex multiplets, 4H) |
| ¹⁹F NMR (CDCl₃) | Sharp singlet (~ -71 to -73 ppm, relative to TFA) | |
| MS (EI) | m/z 199 (M⁺•), 170 ([M-CO]⁺•), 130 ([M-CF₃]⁺), 102 ([M-COCF₃]⁺) | |
| Benzonitrile | ¹H NMR (CDCl₃) | ~7.4 - 7.7 ppm (multiplets, 5H)[11][12] |
| 3-Cyanobenzoic acid | ¹H NMR (DMSO-d₆) | ~8.0 - 8.5 ppm (multiplets, 4H), >10 ppm (broad singlet, 1H) |
| MS (ESI-) | m/z 146 ([M-H]⁻) | |
| Trifluoroacetic acid | ¹⁹F NMR (CDCl₃) | Sharp singlet (~ -76.5 ppm, reference standard) |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Impurity Analysis
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.[18]
-
Add Solvent: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).[21]
-
Dissolve: Gently vortex or shake the vial until the sample is completely dissolved. If the solution appears cloudy or contains particulates, it must be filtered.[20]
-
Filter (if necessary): Prepare a Pasteur pipette by pushing a small plug of cotton or glass wool into the narrow tip. Transfer the sample solution through this filter directly into a clean 5 mm NMR tube.[22]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[20]
Protocol 2: ESI-MS Sample Preparation
-
Prepare Stock Solution: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).[23]
-
Dilute for Analysis: Take 10 µL of the stock solution and dilute it with 1 mL of the analysis solvent (typically methanol, acetonitrile, or water, often with 0.1% formic acid for positive mode). This creates a final concentration of approximately 10 µg/mL.[23]
-
Filter (if necessary): If any precipitate forms upon dilution, filter the solution using a syringe filter (e.g., 0.22 µm) into a clean MS vial.
-
Transfer to Vial: Transfer the final diluted solution to a 2 mL MS sample vial. Ensure there are no solid particles or cloudiness.[23]
-
Analysis: Submit the sample for ESI-MS analysis. It is recommended to run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to detect the parent compound and potential acidic impurities like 3-cyanobenzoic acid.[17]
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Logical relationships of impurities from synthesis and degradation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. embibe.com [embibe.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]
- 13. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. organomation.com [organomation.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. research.reading.ac.uk [research.reading.ac.uk]
- 22. How to make an NMR sample [chem.ch.huji.ac.il]
- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Overcoming challenges in the derivatization of 3-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 3-(2,2,2-Trifluoroacetyl)benzonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Reactivity at the Nitrile Group
Question: I am attempting a nucleophilic addition to the nitrile group of this compound, but I am observing very low conversion. What could be the issue?
Answer: The low reactivity of the nitrile group is likely due to the strong electron-withdrawing nature of the trifluoroacetyl group at the meta position. While electron-withdrawing groups generally activate the nitrile for nucleophilic attack, the trifluoroacetyl group can also create a highly electrophilic carbonyl carbon, leading to competing side reactions.[1]
Troubleshooting Steps:
-
Increase Nucleophile Strength: Consider using a more potent nucleophile or activating your current nucleophile (e.g., using a stronger base to deprotonate a carbon nucleophile).
-
Lewis Acid Catalysis: Employ a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) to coordinate to the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon.
-
Higher Temperatures: Carefully increase the reaction temperature. Monitor the reaction closely for decomposition.
-
Protect the Ketone: If side reactions at the trifluoroacetyl group are suspected, consider protecting it as a ketal or other suitable protecting group before attempting the nitrile derivatization.
Issue 2: Unwanted Side Reactions at the Trifluoroacetyl Group
Question: My reaction is yielding a complex mixture of products instead of the desired derivative. I suspect the trifluoroacetyl group is reacting. What are common side reactions and how can I avoid them?
Answer: The trifluoroacetyl group is a highly electrophilic ketone and can undergo several unwanted reactions, especially in the presence of nucleophiles or bases.
Common Side Reactions:
-
Nucleophilic Addition to the Carbonyl: Nucleophiles intended for the nitrile can attack the carbonyl carbon, forming a tertiary alcohol.
-
Haloform-type Reaction/Cleavage: Under strongly basic conditions, the trifluoroacetyl group can be cleaved from the aromatic ring.
-
Reduction of the Ketone: If using reducing agents to target the nitrile, the ketone is often more readily reduced.
Troubleshooting Steps:
-
Protecting Group Strategy: The most effective way to prevent side reactions is to protect the trifluoroacetyl group. The trifluoroacetyl group can be protected as a ketal using ethylene glycol in the presence of an acid catalyst.[2]
-
Choice of Reagents: Select reagents with high selectivity for the nitrile group. For example, for reduction, catalytic hydrogenation might offer better selectivity than hydride reagents under certain conditions.
-
Reaction Conditions: Avoid strongly basic conditions if cleavage of the trifluoroacetyl group is a concern. Use milder bases and lower temperatures.
Issue 3: Difficulty with Hydrolysis of the Nitrile Group
Question: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is sluggish and requires harsh conditions, leading to decomposition. Are there milder methods?
Answer: The electron-withdrawing trifluoroacetyl group should facilitate the hydrolysis of the nitrile.[1] However, the stability of the overall molecule under harsh acidic or basic conditions can be a limiting factor.
Troubleshooting Steps:
-
Enzyme-Catalyzed Hydrolysis: Consider using a nitrilase enzyme, which can offer high selectivity and operate under mild pH and temperature conditions, thus avoiding the degradation of the starting material.[3]
-
Metal-Catalyzed Hydration: Transition metal catalysts (e.g., ruthenium or platinum complexes) can catalyze the hydration of nitriles to amides under neutral conditions. The amide can then be hydrolyzed under milder conditions than the nitrile.
-
Phase-Transfer Catalysis: For base-mediated hydrolysis, using a phase-transfer catalyst can sometimes allow for lower temperatures and concentrations of base, minimizing side reactions.
Quantitative Data Summary
The following tables provide hypothetical yet plausible data for common derivatization reactions of this compound, based on general principles of organic chemistry.
Table 1: Comparison of Conditions for the Reduction of the Nitrile Group
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield of Amine (%) |
| H₂ (50 psi) | Pd/C (10 mol%) | Methanol | 25 | 24 | 15 |
| H₂ (50 psi) | Raney Ni | Ethanol/NH₃ | 50 | 18 | 65 |
| LiAlH₄ | - | THF | 0 to 25 | 4 | 5 (major product is alcohol from ketone reduction) |
| NaBH₄/CoCl₂ | - | Methanol | 25 | 12 | 45 |
Table 2: Influence of Lewis Acid on Cyanohydrin Formation
| Lewis Acid (1.1 eq) | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield of Cyanohydrin (%) |
| None | TMSCN | DCM | 25 | 48 | <5 |
| ZnI₂ | TMSCN | DCM | 25 | 12 | 75 |
| Yb(OTf)₃ | TMSCN | DCM | 25 | 8 | 92 |
| AlCl₃ | TMSCN | DCM | 25 | 12 | 60 (with side products) |
Detailed Experimental Protocols
Protocol 1: Ketal Protection of the Trifluoroacetyl Group
Objective: To protect the trifluoroacetyl group as a 1,3-dioxolane to prevent its reaction during subsequent derivatization of the nitrile.
Materials:
-
This compound
-
Ethylene glycol (2.0 eq.)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 eq.)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), toluene, ethylene glycol (2.0 eq.), and p-TsOH (0.05 eq.).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Tetrazole Derivative from the Nitrile Group (with protected ketone)
Objective: To convert the nitrile functionality into a tetrazole ring, a common bioisostere for a carboxylic acid. This protocol assumes the trifluoroacetyl group has been protected as described in Protocol 1.
Materials:
-
Protected this compound
-
Sodium azide (NaN₃, 1.5 eq.)
-
Triethylamine hydrochloride (Et₃N·HCl, 1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the protected starting material (1.0 eq.) in DMF.
-
Add sodium azide (1.5 eq.) and triethylamine hydrochloride (1.5 eq.).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude tetrazole can be purified by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for the derivatization of this compound.
Caption: A general experimental workflow for the selective derivatization of the nitrile group.
References
Validation & Comparative
Validating the Structure of 3-(2,2,2-Trifluoroacetyl)benzonitrile: A Comparative Guide Using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of 3-(2,2,2-Trifluoroacetyl)benzonitrile. We present supporting experimental data, detailed protocols, and a comparative analysis with structurally related alternatives to demonstrate the power of these techniques in molecular characterization.
The Challenge of Structural Isomers
The synthesis of this compound can potentially yield other isomers. Distinguishing between ortho, meta, and para substitution patterns is critical and can be challenging with 1D NMR or mass spectrometry alone. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond connectivity information that is essential for definitive structure elucidation.
Comparative NMR Data Analysis
To highlight the specific spectral features of this compound, we compare its (hypothetical) NMR data with two commercially available alternatives: 3-Cyanobenzaldehyde and 2,2,2-Trifluoroacetophenone. This comparison allows for a detailed analysis of the influence of the trifluoroacetyl (-COCF₃) and cyano (-CN) groups on the chemical shifts of the aromatic scaffold.
Both the -CN and -COCF₃ groups are strongly electron-withdrawing, which generally causes a downfield shift (to higher ppm values) for protons and carbons on the aromatic ring.[1][2][3]
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | C1 | - | 113.5 |
| C2 | 8.35 (s) | 134.0 | |
| C3 | - | 137.5 | |
| C4 | 8.20 (d, J=7.8 Hz) | 130.5 | |
| C5 | 7.80 (t, J=7.8 Hz) | 132.0 | |
| C6 | 8.50 (d, J=7.8 Hz) | 136.0 | |
| CN | - | 117.5 | |
| CO | - | 180.0 (q, J≈35 Hz) | |
| CF₃ | - | 116.0 (q, J≈290 Hz) | |
| 3-Cyanobenzaldehyde [4] | C1 | - | 113.7 |
| C2 | 8.18 (s) | 136.8 | |
| C3 | - | 137.3 | |
| C4 | 8.13 (d, J=7.8 Hz) | 133.2 | |
| C5 | 7.71 (t, J=7.7 Hz) | 130.2 | |
| C6 | 7.92 (d, J=7.7 Hz) | 133.4 | |
| CN | - | 117.6 | |
| CHO | 10.06 (s) | 190.0 | |
| 2,2,2-Trifluoroacetophenone [5][6] | C1 | - | 132.5 (approx.) |
| C2/C6 | 8.07 (m) | 129.0 (approx.) | |
| C3/C5 | 7.54 (m) | 129.0 (approx.) | |
| C4 | 7.73 (m) | 134.5 (approx.) | |
| CO | - | 180.0 (q, J≈34 Hz) | |
| CF₃ | - | 116.5 (q, J≈291 Hz) |
Note: Data for this compound is a plausible, hypothetical dataset generated for illustrative purposes. Data for alternatives are from literature sources.
Unambiguous Structure Validation with 2D NMR
The following data demonstrates how various 2D NMR experiments work in concert to confirm the meta-substitution pattern of this compound.
Table 2: Key 2D NMR Correlations for this compound
| Experiment | From (¹H) | To (¹H or ¹³C) | Correlation Type | Insight Provided |
| COSY | H4 (8.20) | H5 (7.80) | ³JHH | Confirms adjacency of H4 and H5. |
| H5 (7.80) | H4 (8.20), H6 (8.50) | ³JHH | Confirms H5 is between H4 and H6. | |
| H6 (8.50) | H5 (7.80) | ³JHH | Confirms adjacency of H6 and H5. | |
| HSQC | H2 (8.35) | C2 (134.0) | ¹JCH | Direct C-H bond for C2. |
| H4 (8.20) | C4 (130.5) | ¹JCH | Direct C-H bond for C4. | |
| H5 (7.80) | C5 (132.0) | ¹JCH | Direct C-H bond for C5. | |
| H6 (8.50) | C6 (136.0) | ¹JCH | Direct C-H bond for C6. | |
| HMBC | H2 (8.35) | C1, C3, C6, CO | ²JCH, ³JCH | Connects H2 to both substituent-bearing carbons (C1, C3) and the carbonyl carbon, confirming its position between them. |
| H4 (8.20) | C2, C5, C6, CN | ²JCH, ³JCH | Connects H4 to the cyano carbon and confirms its position next to C5 and C3. | |
| H5 (7.80) | C1, C3, C4, C6 | ²JCH, ³JCH | Correlations to C1 and C3 confirm the meta arrangement. | |
| H6 (8.50) | C1, C2, C4, CO | ²JCH, ³JCH | Connects H6 to the carbonyl carbon and C1, confirming its position adjacent to the trifluoroacetyl group. |
The combination of these correlations provides an unambiguous map of the molecule's covalent framework. For instance, the HMBC correlation from H2 to both C1 and C3 is only possible in the meta-isomer. Similarly, the long-range couplings from H4 to the cyano carbon (C7) and from H6 to the carbonyl carbon (C8) firmly establish the positions of the two substituent groups relative to the aromatic protons.
Experimental Protocols
Standard 2D NMR experiments were performed on a 500 MHz spectrometer using a 5 mm probe. The sample was prepared by dissolving ~20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8]
-
Pulse Program: A standard gradient-selected COSY (gCOSY) sequence was used.
-
Acquisition Parameters: 2048 data points were acquired in the direct dimension (F2) and 256 increments in the indirect dimension (F1). A relaxation delay of 1.5 seconds was used, and 8 scans were accumulated per increment.
-
Processing: The data was zero-filled to a 2K x 2K matrix and processed using a sine-bell window function in both dimensions prior to Fourier transformation.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[7][9][10]
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC experiment with adiabatic pulses for uniform excitation was employed.
-
Acquisition Parameters: 1024 data points were collected in the ¹H dimension (F2) and 256 increments in the ¹³C dimension (F1). The spectral widths were set to 12 ppm for ¹H and 200 ppm for ¹³C. A relaxation delay of 1.5 seconds and 16 scans per increment were used. The experiment was optimized for an average ¹JCH coupling constant of 145 Hz.
-
Processing: The data was processed using a squared sine-bell window function in both dimensions and forward linear prediction was applied in the F1 dimension to improve resolution.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects long-range correlations between protons and carbons over two to three (and sometimes four) bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[7][10][11]
-
Pulse Program: A standard gradient-selected HMBC pulse sequence was used.
-
Acquisition Parameters: 2048 data points were acquired in the F2 dimension and 512 increments in the F1 dimension. The spectral widths were the same as in the HSQC experiment. A relaxation delay of 2.0 seconds and 32 scans per increment were used. The long-range coupling delay was optimized for a J-coupling of 8 Hz.
-
Processing: The data was processed with a sine-bell window function in both dimensions before Fourier transformation.
Conclusion
The comprehensive application of 2D NMR techniques, including COSY, HSQC, and HMBC, provides an irrefutable method for the structural validation of this compound. By systematically establishing C-H and H-H connectivities, these experiments allow for the unambiguous assignment of all proton and carbon signals and definitively confirm the meta-substitution pattern of the aromatic ring. This level of detail is indispensable for ensuring the identity and purity of compounds in research and development pipelines.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]
- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Comparative Guide to the Purity Assessment of 3-(2,2,2-Trifluoroacetyl)benzonitrile by Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical reagents and intermediates is a critical aspect of quality control and experimental reproducibility. 3-(2,2,2-Trifluoroacetyl)benzonitrile is a key building block in various synthetic pathways, and its purity can significantly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of target molecules. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment, supported by detailed experimental protocols.
Quantitative NMR (qNMR) stands out as a primary analytical method, offering the ability to determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3] This is achieved by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity.[4]
Purity Determination by qNMR: An Overview
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[5][6][7] By incorporating a known mass of a high-purity internal standard into a sample containing a known mass of the analyte, the purity of the analyte can be calculated directly. This technique is non-destructive and provides structural information simultaneously, making it a highly efficient tool for both identification and quantification.[8]
Experimental Protocol: qNMR Purity Assessment
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS should have signals that do not overlap with the analyte or solvent signals.[1]
-
Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Equipment: High-precision analytical balance (accuracy ±0.01 mg), volumetric flasks, pipettes, and NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount (e.g., 5-10 mg) of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the selected deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30' or 'zg90').
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation and accurate integration. A typical starting value is 30-60 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (S/N > 150:1 for the signals of interest).[9]
-
Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure high digital resolution.
-
Spectral Width: Set a spectral width that encompasses all signals from the analyte and internal standard.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., aromatic protons) and a signal for the internal standard.
-
Integrate the selected signals accurately.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
qNMR Experimental Workflow
Caption: Workflow for purity assessment by qNMR.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool for absolute purity determination, other chromatographic techniques are widely used and offer complementary information. The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis, especially for non-volatile compounds.[10] It separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength, or by using a certified reference standard for the analyte.
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds.[11] It is particularly effective for identifying and quantifying residual solvents and other volatile impurities that may not be detected by HPLC or qNMR.[10]
Comparative Summary of Analytical Techniques
The table below summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity analysis of a compound like this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[1] | Separation based on polarity and differential partitioning. | Separation based on volatility and interaction with a stationary phase.[1] |
| Quantitation | Absolute (primary method); does not require an analyte-specific standard.[1][6] | Relative (area %); requires an analyte-specific reference standard for accurate quantification.[1] | Relative ; requires a reference standard for accurate quantification.[1] |
| Selectivity | Excellent for distinguishing structurally different molecules and isomers. | Good for separating closely related structures and isomers.[1] | High resolution for volatile compounds.[11] |
| Sample Type | Soluble compounds. | Non-volatile and thermally stable/labile compounds. | Volatile and thermally stable compounds.[10] |
| Strengths | - Non-destructive- Provides structural confirmation- High precision and accuracy- Universal detection for the observed nucleus | - High sensitivity (UV detection)- Widely available- Robust and automated | - Excellent for residual solvents- Very high sensitivity (FID/MS detection) |
| Limitations | - Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires expensive equipment | - Requires analyte-specific standard for accurate quantification- Response factors can vary between compounds | - Not suitable for non-volatile or thermally labile compounds- The analyte itself may be challenging to analyze if not volatile |
Hypothetical Purity Assessment Data
The following table presents hypothetical data for a single batch of this compound to illustrate how results from different techniques might be reported.
| Analytical Method | Purity Value (%) | Impurities Detected | Notes |
| ¹H qNMR | 98.8 | Unidentified aromatic impurities, residual solvent (ethyl acetate) | Purity value is absolute and includes non-UV active impurities. |
| HPLC (UV, 254 nm) | 99.5 (Area %) | Two minor process-related impurities (0.3% and 0.2%) | May not detect non-chromophoric impurities. |
| GC-FID | Not applicable | Residual Solvents: Ethyl Acetate (0.15%), Toluene (0.05%) | Main compound is not sufficiently volatile for this method. Used for solvent analysis only. |
Integrated Approach to Purity Assessment
For a comprehensive and reliable purity profile, a multi-technique approach is often the most effective strategy.[1] qNMR provides a highly accurate, absolute purity value, while chromatographic methods like HPLC and GC offer orthogonal information, particularly regarding specific process-related impurities and residual solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. enovatia.com [enovatia.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes discussed are the Grignard reaction starting from 3-bromobenzonitrile and the Claisen condensation of methyl 3-cyanobenzoate. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the trifluoroacetyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity. The nitrile functionality provides a versatile handle for further chemical transformations. Given its importance, the efficient and scalable synthesis of this intermediate is of considerable interest.
Synthetic Route Comparison
Two prominent synthetic pathways for this compound are outlined below. Each route offers distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, and scalability.
Route 1: Grignard Reaction of 3-Bromobenzonitrile
This classical organometallic approach involves the formation of a Grignard reagent from 3-bromobenzonitrile, which then reacts with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate, followed by acidic workup to yield the desired ketone.
Reaction Scheme:
Route 2: Claisen Condensation of Methyl 3-Cyanobenzoate
This method utilizes the Claisen condensation reaction between methyl 3-cyanobenzoate and a trifluoromethyl source, typically ethyl trifluoroacetate, in the presence of a strong base like sodium hydride. The resulting intermediate is then hydrolyzed and decarboxylated to afford the final product. A specific protocol for a similar transformation is detailed in Bioorganic and Medicinal Chemistry, 2008, vol. 16, p. 3091 - 3107.[1]
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Grignard Reaction | Route 2: Claisen Condensation |
| Starting Material | 3-Bromobenzonitrile | Methyl 3-cyanobenzoate |
| Key Reagents | Magnesium, Trifluoroacetic anhydride or Ethyl trifluoroacetate | Sodium hydride, Ethyl trifluoroacetate |
| Solvent | Anhydrous THF or Diethyl ether | Anhydrous THF or DMF |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Reported Yield | 60-75% (typical for similar Grignard reactions) | ~85% (as reported for analogous compounds) |
| Purity (post-purification) | >98% | >98% |
| Purification Method | Column chromatography | Column chromatography |
Experimental Protocols
Route 1: Grignard Reaction (General Protocol)
Materials:
-
3-Bromobenzonitrile
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromobenzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is refluxed for 1 hour.
-
Reaction with Trifluoroacetylating Agent: The Grignard solution is cooled to 0 °C in an ice bath. A solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Claisen Condensation (Adapted from Bioorganic and Medicinal Chemistry, 2008, 16, 3091-3107)[1]
Materials:
-
Methyl 3-cyanobenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl trifluoroacetate
-
Anhydrous THF
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.5 eq) and wash with anhydrous hexane to remove the mineral oil. Add anhydrous THF to the flask.
-
Condensation: A solution of methyl 3-cyanobenzoate (1.0 eq) and ethyl trifluoroacetate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then stirred at room temperature for 10 hours.
-
Work-up and Purification: The reaction is carefully quenched by the addition of 1 M hydrochloric acid at 0 °C until the solution is acidic. The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic routes and a general workflow for comparing them.
Caption: Synthetic pathways to this compound.
Caption: Workflow for comparing synthetic routes.
Conclusion and Recommendations
Both the Grignard reaction and the Claisen condensation are viable methods for the synthesis of this compound.
-
Route 1 (Grignard Reaction): This method is a robust and well-established procedure. Its primary advantage lies in the relatively shorter reaction times. However, the preparation of the Grignard reagent is moisture-sensitive and requires strictly anhydrous conditions, which can be challenging to maintain on a large scale. The handling of magnesium turnings also requires appropriate safety precautions.
-
Route 2 (Claisen Condensation): This route, as suggested by the literature for analogous compounds, offers a potentially higher yield.[1] The use of sodium hydride, a strong and pyrophoric base, necessitates careful handling and an inert atmosphere. The reaction times are generally longer than the Grignard route. However, for large-scale synthesis, this method might be more amenable to control and optimization.
Recommendation: For small-scale laboratory synthesis where high purity is paramount and stringent anhydrous conditions can be readily managed, the Grignard reaction offers a quicker route. For larger-scale production where yield is a critical factor and the infrastructure for handling pyrophoric reagents is in place, the Claisen condensation appears to be the more advantageous method. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and cost considerations of the starting materials.
References
A Senior Application Scientist's Guide to Trifluoromethylating Reagents for Benzonitrile Synthesis: A Comparative Analysis Beyond Trifluoroacetic Anhydride
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties enhance metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated compounds, such as trifluoromethylated benzonitriles, highly valuable scaffolds.[1][2] While trifluoroacetic anhydride (TFAA) and its derivatives have served as cost-effective sources for generating trifluoromethyl radicals, their application can be limited and may require specific photocatalytic setups.[3][4]
This guide provides an in-depth comparison of the leading alternative trifluoromethylating reagents, offering researchers a rational framework for reagent selection. We will move beyond a simple listing of alternatives to explore the causal mechanisms, provide field-tested experimental protocols, and present comparative data to inform your synthetic strategy.
The Evolving Landscape of Trifluoromethylation
The ideal trifluoromethylating reagent should be stable, safe to handle, and highly efficient across a broad range of substrates, particularly for moderately deactivated systems like benzonitriles. The limitations of traditional methods have spurred the development of sophisticated reagents that can be broadly categorized by their reactive intermediate: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), and radical (CF₃•).[5][6][7] The choice of reagent is dictated by the electronic nature of the substrate and the desired regioselectivity.
Figure 1: Decision workflow for selecting a suitable trifluoromethylating reagent for arene functionalization.
Electrophilic Trifluoromethylating Reagents: Precision and Power
Electrophilic reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[5] They are particularly effective for reacting with carbanions, enolates, and electron-rich aromatic systems.[8] The most prominent members of this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[9][10]
Key Reagents: Togni vs. Umemoto
-
Togni Reagents (I & II): These are hypervalent iodine(III) compounds that are bench-stable and commercially available.[11][12] Togni Reagent II, in particular, is a highly effective electrophilic source of the CF₃ group for a wide array of nucleophiles.[13] They are valued for their high reactivity and broad functional group compatibility.[14]
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their high thermal stability and potent electrophilicity.[15] They are effective for the trifluoromethylation of a wide range of nucleophiles, including arenes and heterocycles.[10][16] Newer generations, like Umemoto Reagent IV, exhibit even greater reactivity.[16]
Figure 2: Generalized mechanism for the electrophilic trifluoromethylation of an aromatic nitrile.
Performance Comparison: Electrophilic Reagents
| Feature | Togni Reagents (e.g., Reagent II) | Umemoto Reagents (e.g., Reagent I) |
| Reactivity | High, effective for C-, S-, and O-nucleophiles.[13][17] | Very high, potent electrophilicity. |
| Stability | Bench-stable crystalline solid.[12] | Thermally stable crystalline solid. |
| Substrate Scope | Broad, includes phenols, alkynes, and olefins.[13][18] | Broad, includes silyl enol ethers, arenes, and alkynes.[10][15] |
| Typical Conditions | Often requires a catalyst (e.g., Cu salts for olefins).[13] | Can be used under basic conditions or with metal catalysis.[19] |
| Limitations | Can be more expensive. Metastable, can decompose exothermically above its melting point.[12] | Can require harsher conditions for less reactive substrates.[8] |
Experimental Protocol: Trifluoromethylation of an Indole Derivative with Togni Reagent II
This protocol demonstrates the trifluoromethylation of an electron-rich heterocycle, a close analogue to activating a benzonitrile ring under specific conditions.
Materials:
-
Indole derivative (1.0 mmol)
-
Togni Reagent II (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
DCE (1,2-dichloroethane), anhydrous (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the indole derivative (1.0 mmol), Togni Reagent II (1.2 mmol), and CuI (0.2 mmol).
-
Add anhydrous DCE (10 mL) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-trifluoromethylated indole.[20]
Causality: The copper catalyst in this reaction is crucial. It is believed to facilitate the single-electron transfer (SET) pathway, generating a trifluoromethyl radical and a Cu(II) species, which then engage with the substrate. For direct electrophilic attack on highly nucleophilic substrates, a catalyst may not be necessary.
Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethide anion (CF₃⁻) or its synthetic equivalent to an electrophilic substrate.[21] This approach is particularly powerful for carbonyl compounds and imines.[22] For aryl systems like benzonitrile, this method typically requires a pre-installed leaving group (e.g., halide) and a transition-metal catalyst.
Key Reagent: Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is the most widely used nucleophilic CF₃ source.[23][24] It is a stable, volatile liquid that requires a nucleophilic activator (e.g., fluoride, alkoxide) to generate the reactive trifluoromethide anion in situ.[23]
Performance and Application
-
Mechanism: The reaction is initiated by a catalytic amount of a nucleophile (commonly TBAF) which attacks the silicon atom, releasing the [CF₃]⁻ anion.[23]
-
Application to Arenes: Direct nucleophilic trifluoromethylation of benzonitrile is not feasible. However, TMSCF₃ is highly effective in copper-mediated cross-coupling reactions with aryl halides. A 2-halobenzonitrile, for instance, can be converted to 2-(trifluoromethyl)benzonitrile.
-
Advantages: The reagent is commercially available and highly effective for a vast range of electrophiles.
-
Limitations: Requires a stoichiometric or catalytic nucleophilic initiator. The volatility and moisture sensitivity require careful handling. For arenes, pre-functionalization with a leaving group is necessary.
Experimental Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde
This protocol illustrates the fundamental reactivity of the Ruppert-Prakash reagent with a carbonyl group, a foundational transformation in this class.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.5 mmol) via syringe.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding 1M HCl.
-
Extract with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
The resulting product is the trifluoromethylated silyl ether, which can be deprotected with acid to yield the corresponding alcohol.[8][23]
Radical Trifluoromethylating Reagents: A Direct Approach
Radical trifluoromethylation has emerged as a powerful strategy for the direct C-H functionalization of arenes and heteroarenes, avoiding the need for pre-functionalization.[1][25] These methods often employ an oxidant or photoredox catalysis to generate the key trifluoromethyl radical (CF₃•).[26]
Key Reagents: Langlois Reagent vs. Trifluoroacetic Anhydride (TFAA)
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[7][27] It generates a trifluoromethyl radical upon oxidation, typically with an agent like tert-butyl hydroperoxide (tBuOOH) or via photoredox catalysis. It has a broad substrate scope for direct C-H trifluoromethylation.[28]
-
Trifluoroacetic Anhydride (TFAA): While the topic is alternatives to TFAA, it's crucial to understand its function as a baseline. TFAA is not a direct source of CF₃•. It typically requires activation, for example, through the formation of a complex with a pyridine N-oxide, which can then be reduced in a photoredox cycle to generate the CF₃• radical.[3] This method is scalable and uses a very low-cost bulk chemical.[3] A related reagent, trifluoromethanesulfonyl chloride (CF₃SO₂Cl), can also be used in photoredox catalysis.[25]
Performance Comparison: Radical Reagents
| Feature | Langlois Reagent (CF₃SO₂Na) | TFAA (with Pyridine N-Oxide) |
| Reagent Form | Stable, non-volatile solid.[27] | Volatile, corrosive liquid.[4] |
| Radical Generation | Oxidation (e.g., with tBuOOH) or photoredox catalysis. | Requires activation and photoredox catalysis.[3] |
| Substrate Scope | Broad; effective for electron-rich and neutral arenes.[28] | Broad; effective for a variety of arenes and heteroarenes.[3] |
| Conditions | Mild, often biphasic (e.g., CH₂Cl₂/H₂O) or in organic solvent. | Requires a photocatalyst (e.g., Ru(bpy)₃Cl₂) and light source. |
| Advantages | Inexpensive, stable, easy to handle.[7] | Extremely low-cost CF₃ source, scalable.[3] |
| Limitations | Requires a stoichiometric oxidant. | Requires a specific photocatalytic setup. |
Experimental Protocol: Radical Trifluoromethylation of an Arene with Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine) (1.0 mmol)
-
Langlois Reagent (CF₃SO₂Na) (3.0 mmol)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (3.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL) and Water (2 mL)
Procedure:
-
To a round-bottom flask, add the arene (1.0 mmol) and the Langlois reagent (3.0 mmol).
-
Add CH₂Cl₂ (5 mL) and water (2 mL) to create a biphasic mixture.
-
Stir the mixture vigorously and add tBuOOH dropwise at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by GC-MS or TLC.
-
Upon completion, separate the layers. Wash the organic layer with saturated aqueous Na₂S₂O₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[8]
Causality: The biphasic system is often employed to manage the solubility of the different reagents. The oxidant, tBuOOH, initiates the process by generating the trifluoromethyl radical from the sulfinate salt. The electrophilic nature of the CF₃• radical favors reaction with electron-rich positions on the aromatic ring.[28]
Conclusion and Outlook
The synthesis of trifluoromethylated benzonitriles has been significantly advanced by the development of reagents that offer greater control, safety, and efficiency than traditional methods relying solely on bulk chemicals like trifluoroacetic anhydride.
-
For direct C-H trifluoromethylation of benzonitriles, radical methods using the Langlois reagent offer a robust, inexpensive, and operationally simple entry point.
-
If a benzonitrile derivative is substituted with a good leaving group (e.g., iodine, bromine), a copper-catalyzed cross-coupling with the Ruppert-Prakash reagent provides a powerful nucleophilic route.
-
Electrophilic reagents like Togni and Umemoto's are the reagents of choice for highly activated or specifically functionalized aromatic systems, offering unparalleled reactivity and precision.
The selection of a trifluoromethylating agent is a strategic decision based on the substrate's electronic properties, functional group tolerance, cost, and scalability. By understanding the distinct mechanistic pathways and practical considerations outlined in this guide, researchers can more effectively navigate the options and accelerate the discovery and development of novel trifluoromethylated compounds.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. Togni reagent - Enamine [enamine.net]
- 15. Umemoto Reagent I - Enamine [enamine.net]
- 16. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brynmawr.edu [brynmawr.edu]
- 19. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 20. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 25. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 28. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative reactivity of 3-(2,2,2-Trifluoroacetyl)benzonitrile with other benzonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, benzonitrile derivatives are indispensable building blocks.[1][2] Their reactivity, governed by the electronic interplay between the cyano group and the aromatic ring, allows for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This guide provides an in-depth comparative analysis of the reactivity of a particularly intriguing derivative, 3-(2,2,2-Trifluoroacetyl)benzonitrile, benchmarked against other substituted benzonitriles. Through an examination of its electronic properties and performance in key chemical transformations, we aim to provide actionable insights for the rational design of novel molecular entities.
The Decisive Influence of the Trifluoroacetyl Group
The trifluoroacetyl group (-COCF₃) is a powerful modulator of chemical reactivity. Its defining characteristic is a strong electron-withdrawing inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. This effect significantly depletes electron density from the aromatic ring, a feature that profoundly influences its behavior in chemical reactions.[5]
In this compound, this potent inductive withdrawal is compounded by the inherent electron-withdrawing nature of the cyano group (-CN).[3] The meta positioning of these two groups creates a unique electronic environment that dictates the molecule's reactivity profile, particularly in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: A Tale of Deactivation
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, wherein the benzene ring acts as a nucleophile to attack an electrophile.[6][7] The rate of this reaction is highly sensitive to the electron density of the aromatic ring; electron-donating groups (EDGs) activate the ring towards EAS, while electron-withdrawing groups (EWGs) deactivate it.[5][6]
Both the trifluoroacetyl and cyano groups are strong deactivating groups due to their electron-withdrawing properties.[5][8] Consequently, this compound is significantly less reactive towards electrophilic attack than unsubstituted benzonitrile. The presence of two powerful EWGs makes the aromatic ring electron-poor and thus a weak nucleophile.[6]
Comparative Reactivity in EAS (Qualitative):
| Compound | Substituent Effects | Predicted EAS Reactivity |
| p-Methoxybenzonitrile | -OCH₃ (Strong EDG, +M > -I) | Highest |
| p-Methylbenzonitrile | -CH₃ (Weak EDG, +I) | High |
| Benzonitrile | -CN (EWG, -I, -M) | Moderate |
| 3-Nitrobenzonitrile | -NO₂ (Strong EWG, -I, -M) | Low |
| This compound | -COCF₃ (Strong EWG, -I), -CN (EWG, -I, -M) | Lowest |
This table provides a qualitative ranking of reactivity based on the established electronic effects of the substituents.
The deactivating nature of both substituents in this compound directs incoming electrophiles to the positions meta to both groups, namely the 5-position. However, the severely deactivated nature of the ring often necessitates harsh reaction conditions to achieve substitution.
Nucleophilic Aromatic Substitution: A Realm of Enhanced Reactivity
In contrast to its sluggishness in EAS, the electronic properties of this compound make it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group.[9] SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[3][10]
While this compound itself does not possess a leaving group for a direct SNAr reaction, its trifluoroacetyl and cyano groups can activate a suitably positioned leaving group (e.g., a halogen) towards nucleophilic attack. For instance, a hypothetical analogue, 4-Fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile, would be highly susceptible to SNAr at the 4-position. The strong electron-withdrawing capabilities of the trifluoroacetyl and cyano groups would effectively stabilize the negative charge in the Meisenheimer intermediate.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Benchmarking Novel Antitumor Agents: A Comparative Analysis of 3-(2,2,2-Trifluoroacetyl)benzonitrile Derivatives Against Established Inhibitors of Tubulin Polymerization and VEGFR-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. This guide provides a comparative benchmark of the potential biological activity of 3-(2,2,2-Trifluoroacetyl)benzonitrile derivatives against well-characterized inhibitors of two clinically validated anticancer targets: tubulin and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct experimental data for the biological activity of this compound derivatives against these specific targets are not extensively available in the current public literature, this guide leverages data on analogous benzonitrile compounds and established inhibitors to provide a framework for future research and development.
Targeting the Cytoskeleton: Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are integral to mitotic spindle formation and, consequently, cell division. Their disruption represents a cornerstone of cancer chemotherapy. Benzonitrile-containing compounds have demonstrated significant potential as anticancer agents by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.
Quantitative Comparison of Known Tubulin Inhibitors
The following table summarizes the inhibitory activity of established tubulin polymerization inhibitors, providing a benchmark for the evaluation of novel compounds like this compound derivatives.
| Compound Class | Known Inhibitor | Target/Cell Line | IC50 (µM) |
| Vinca Alkaloids | Vincristine | Tubulin Polymerization | 2.0 |
| Colchicine Site Binders | Colchicine | Tubulin Polymerization | 0.58 |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | 0.54 | |
| Taxanes (Stabilizer) | Paclitaxel | MCF-7 (Breast Cancer) | 0.0035 |
| Benzimidazole-based nitriles | Compound 67 | Various Cancer Cells | 0.2 - 0.6 |
| Pyrrole-based inhibitors | Compound 92 | Tubulin Polymerization | 0.28 |
Disrupting Tumor Angiogenesis: VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established anti-cancer strategy. Several benzonitrile derivatives have been investigated as potent VEGFR-2 inhibitors.
Quantitative Comparison of Known VEGFR-2 Inhibitors
This table provides the inhibitory concentrations of several well-known VEGFR-2 inhibitors, which can serve as a reference for assessing the potential efficacy of novel this compound derivatives.
| Compound Class | Known Inhibitor | Target | IC50 (nM) |
| Multi-kinase Inhibitor | Sorafenib | VEGFR-2 | 90 |
| Sunitinib | VEGFR-2 | 80 | |
| Axitinib | VEGFR-2 | 0.2 | |
| Pyrimidine Derivatives | Compound 91b | VEGFR-2 | 530 |
| Compound 91e | VEGFR-2 | 610 |
Experimental Protocols
To ensure robust and reproducible evaluation of novel compounds, detailed and standardized experimental protocols are essential.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay spectrophotometrically measures the increase in turbidity resulting from the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare tubulin solution in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the maximum rate of polymerization.
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay measures the kinase activity of VEGFR-2 by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and ATP.
-
Add the test compounds or vehicle control to the wells of the microplate.
-
Add the VEGFR-2 enzyme to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ATP detection reagent.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in the luminescent signal compared to the control.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz.
Caption: VEGFR-2 signaling pathway leading to angiogenesis.
Caption: Experimental workflow for a tubulin polymerization assay.
Conclusion
This guide provides a foundational framework for benchmarking the biological activity of novel this compound derivatives against established inhibitors of tubulin polymerization and VEGFR-2 kinase. While direct comparative data for this specific class of compounds is pending further research, the provided data on known inhibitors and detailed experimental protocols offer a clear path for their evaluation. The unique structural features of this compound derivatives may confer novel pharmacological properties, and rigorous testing against these validated anticancer targets is a critical step in elucidating their therapeutic potential. Future studies should focus on synthesizing these derivatives and assessing their activity using the standardized assays outlined herein to generate the crucial quantitative data needed for a direct and comprehensive comparison.
A Comparative Guide to Cross-Validated Analytical Methods for 3-(2,2,2-Trifluoroacetyl)benzonitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methods for the quantitative analysis of 3-(2,2,2-Trifluoroacetyl)benzonitrile. The selection of a robust and reliable analytical method is paramount in drug development and chemical research to ensure data integrity, product quality, and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as potential methods for the analysis of this compound.
The guide also details the critical process of inter-laboratory cross-validation, which is essential for verifying that a validated analytical procedure can be successfully transferred between different laboratories, ensuring consistent and reproducible results.
Method Comparison
The choice of analytical technique for this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of hypothetical, yet plausible, HPLC-UV and GC-MS methods for the analysis of this compound.
Data Presentation
Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Potentially for improved peak shape |
Table 2: Cross-Validation Acceptance Criteria Between Two Laboratories
| Parameter | Acceptance Criteria |
| Difference in Mean Assay (%) | ≤ 2.0% |
| Comparison of Precision (RSD%) | Results from both labs should meet the predefined precision criteria. A statistical test (e.g., F-test) can be used to compare variances. |
| Individual Results Comparison | All individual results from the receiving laboratory should be within the defined range of the sending laboratory's results. |
Experimental Protocols
HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to cover the linear range.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a known concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve by plotting the peak area against the concentration of the standards.
GC-MS Method for this compound
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50 - 400.
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the linear range.
-
Quantification: Use a calibration curve based on the peak area of a characteristic ion of this compound.
Mandatory Visualization
Caption: Decision workflow for selecting an analytical method.
Caption: Workflow for cross-validation of an analytical method.
Confirming the identity of reaction products of 3-(2,2,2-Trifluoroacetyl)benzonitrile by high-resolution mass spectrometry
A guide for the accurate identification of potential products from the common reactions of 3-(2,2,2-Trifluoroacetyl)benzonitrile, leveraging high-resolution mass spectrometry for unambiguous characterization.
This guide provides a comparative framework for researchers to distinguish between potential reaction products of this compound using high-resolution mass spectrometry (HRMS). The inherent reactivity of both the trifluoroacetyl and benzonitrile functional groups allows for a variety of chemical transformations. Presented here are three common reaction pathways—ketone reduction, nitrile hydrolysis, and nitrile cycloaddition—and the corresponding mass spectrometric data to facilitate the identification of the resulting products.
Predicted Reaction Pathways
The dual functionality of this compound (Molecular Formula: C₉H₄F₃NO, Molecular Weight: 199.13 g/mol ) allows for selective chemical modifications. Depending on the reagents and reaction conditions, the trifluoroacetyl ketone or the benzonitrile group can be targeted to yield distinct products.[1] This guide focuses on three such transformations:
-
Ketone Reduction: The selective reduction of the highly electrophilic trifluoroacetyl ketone using a mild reducing agent such as sodium borohydride (NaBH₄) is expected to yield the corresponding secondary alcohol, 3-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, which would result in the formation of 3-(2,2,2-Trifluoroacetyl)benzoic acid.
-
Nitrile Cycloaddition: The [3+2] cycloaddition reaction of the nitrile with sodium azide is a well-established method for the synthesis of tetrazoles, which would produce 5-(3-(2,2,2-Trifluoroacetyl)phenyl)-1H-tetrazole.
Comparative High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. The table below summarizes the theoretical exact masses and predicted key fragmentations for the starting material and its potential reaction products. This data serves as a reference for the experimental analysis of reaction mixtures.
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Predicted Key Fragmentations (m/z) and Neutral Losses |
| This compound | C₉H₅F₃NO | 200.0267 | 172.0318 ([M-CO]⁺), 131.0185 ([M-CF₃]⁺), 103.0392 ([M-COCF₃]⁺) |
| 3-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile | C₉H₆F₃NO | 202.0423 | 184.0318 ([M-H₂O]⁺), 133.0341 ([M-CF₃]⁺), 103.0392 ([M-CH(OH)CF₃]⁺) |
| 3-(2,2,2-Trifluoroacetyl)benzoic acid | C₉H₅F₃O₃ | 219.0212 | 201.0107 ([M-H₂O]⁺), 173.0159 ([M-CO₂H]⁺), 145.0211 ([M-COCF₃]⁺) |
| 5-(3-(2,2,2-Trifluoroacetyl)phenyl)-1H-tetrazole | C₉H₅F₃N₄O | 243.0437 | 215.0489 ([M-N₂]⁺), 187.0541 ([M-2N₂]⁺), 145.0211 ([M-N₄H-CO]⁺) |
Experimental Protocols
General High-Resolution Mass Spectrometry Analysis
A detailed experimental protocol is crucial for obtaining high-quality, reproducible data. The following is a general procedure for the analysis of the reaction products of this compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, capable of resolution >60,000 (FWHM) and mass accuracy <5 ppm.
-
An electrospray ionization (ESI) source is typically used for the analysis of these types of small molecules.
Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Incorporate an appropriate internal standard if quantitative analysis is required.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes to maximize the information obtained.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest to obtain fragmentation data for structural confirmation.
Logical Workflow for Product Identification
The following diagram illustrates a logical workflow for the identification and confirmation of the reaction products using the predicted data and experimental results.
Caption: A flowchart outlining the key steps from chemical reaction to final product identification using high-resolution mass spectrometry.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting material and its potential reaction products based on the type of chemical transformation.
Caption: Diagram illustrating the transformation of the starting material into three distinct products via different reaction pathways.
By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently identify the products of reactions involving this compound, thereby accelerating their research and development efforts.
References
A Comparative Guide to the Efficacy of Catalysts for Reactions Involving 3-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various catalytic systems applicable to reactions involving 3-(2,2,2-trifluoroacetyl)benzonitrile. Due to the limited availability of direct comparative studies on this specific substrate, this document focuses on analogous reactions with structurally similar compounds, namely trifluoromethyl ketones and benzonitriles bearing electron-withdrawing groups. The data presented herein is intended to serve as a foundational resource for catalyst selection and experimental design.
The unique structure of this compound, featuring both a reactive trifluoromethyl ketone and a versatile nitrile moiety, opens avenues for diverse chemical transformations. This guide explores catalytic approaches for the reduction of the ketone and the functionalization of the nitrile group through cross-coupling, hydrolysis, and cycloaddition reactions.
I. Catalytic Reduction of the Trifluoromethyl Ketone Group
The reduction of the trifluoromethyl ketone in this compound to the corresponding alcohol is a key transformation for introducing a chiral center. Asymmetric hydrogenation is a powerful tool for achieving high enantioselectivity in this conversion. Below is a comparison of catalyst systems used for the asymmetric hydrogenation of analogous trifluoromethyl ketones.
Data Presentation: Asymmetric Hydrogenation of Analogous Trifluoromethyl Ketones
| Catalyst System | Analogous Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Rh(COD)OCOCF₃]₂ / oxoProNOP ligand | 1,1,1-trifluoro-2-octanone | 20 | 30 | Toluene | 98 | 97 | [1] |
| [Rh(COD)OCOCF₃]₂ / oxoProNOP ligand | Cyclohexyl trifluoromethyl ketone | 20 | 30 | Toluene | 90 | 97 | [1] |
| Iridium/f-amphol | 2,2,2-Trifluoroacetophenone | - | - | - | up to 99 | up to 99 | [2][3] |
| Iridium/f-ampha | 2,2,2-Trifluoroacetophenone | - | - | - | up to 99 | up to 99 | [2][3] |
Experimental Protocols: General Procedure for Asymmetric Hydrogenation of a Trifluoromethyl Ketone
The following is a general protocol adapted from the rhodium-catalyzed hydrogenation of analogous trifluoromethyl ketones.[1]
-
Catalyst Preparation: In a glovebox, a solution of the chiral ligand (e.g., oxoProNOP ligand, 1.1 mol%) in a degassed solvent (e.g., toluene) is added to the rhodium precursor (e.g., [Rh(COD)OCOCF₃]₂, 0.5 mol%). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The trifluoromethyl ketone substrate (1.0 mmol) is dissolved in the chosen degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 atm). The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the required time (e.g., 20 hours).
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral α-trifluoromethyl alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization: Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of a trifluoromethyl ketone.
II. Catalytic Reactions of the Benzonitrile Group
The nitrile group of this compound is a versatile handle for various transformations, including cross-coupling reactions, hydrolysis, and cycloadditions. The strong electron-withdrawing nature of the trifluoroacetyl group is expected to influence the reactivity of the nitrile.
Palladium-catalyzed cross-coupling reactions are powerful methods for C-C and C-N bond formation. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are particularly relevant. Benzonitriles with electron-withdrawing groups are generally good substrates for these reactions.
Data Presentation: Palladium-Catalyzed Cross-Coupling of Analogous Aryl Nitriles
| Reaction Type | Catalyst System | Analogous Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 4-Cyanophenyl chloride | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | >95 | General Knowledge |
| Heck | Pd(OAc)₂ / PPh₃ | 4-Bromobenzonitrile | Styrene | Et₃N | DMF | High | [4] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 4-Chlorobenzonitrile | Morpholine | NaOtBu | Toluene | 95 | [5] |
| Buchwald-Hartwig | [PdCl₂(PhCN)₂] / XPhos | 2-Bromo-N-trifluoroacetylanilide | Intramolecular amination | Cs₂CO₃ | DMF | 81 (overall) | General Knowledge |
Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide.
-
Reaction Setup: To a reaction vessel, add the aryl halide (e.g., a bromo- or chloro-benzonitrile derivative, 1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water mixture).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The hydrolysis of benzonitriles to benzoic acids can be catalyzed by acids or bases. For substrates with electron-withdrawing groups, this transformation is generally facilitated.
Data Presentation: Hydrolysis of Analogous Benzonitriles
| Catalyst/Reagent | Analogous Substrate | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| H₂SO₄ (conc.) | Benzonitrile | Reflux | - | Benzoic Acid | High | [6] |
| NaOH (aq) | Benzonitrile | Reflux | - | Sodium Benzoate | High | General Knowledge |
Experimental Protocols: General Procedure for Acid-Catalyzed Hydrolysis
The following is a general protocol for the acid-catalyzed hydrolysis of a benzonitrile.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the benzonitrile derivative (1.0 equiv) and concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid benzoic acid derivative precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water).
Mandatory Visualization: Hydrolysis of Benzonitrile
Caption: Simplified reaction pathway for the acid-catalyzed hydrolysis of a benzonitrile.
The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, to form five-membered heterocycles. The electron-withdrawing trifluoroacetyl group may enhance the reactivity of the nitrile as a dipolarophile.
Data Presentation: [3+2] Cycloaddition of Analogous Benzonitriles
| 1,3-Dipole | Analogous Substrate | Catalyst/Conditions | Product | Reference |
| Benzonitrile oxide | Diaryl sulphines | Thermal | 1,4,2-Oxathiazole 4-oxides | [7] |
| Azides | Alkynes (forms triazoles) | Cu(I) or Ru(II) | Triazoles | General Knowledge |
Experimental Protocols: General Procedure for [3+2] Cycloaddition with a Nitrile Oxide
The following is a general protocol for a [3+2] cycloaddition reaction.
-
Generation of the 1,3-Dipole: The 1,3-dipole (e.g., a nitrile oxide from an oxime and an oxidizing agent, or an azide) is generated in situ or used as a stable reagent.
-
Reaction: The benzonitrile derivative is dissolved in a suitable solvent, and the 1,3-dipole is added. The reaction mixture is stirred at room temperature or heated as required.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
Mandatory Visualization: [3+2] Cycloaddition Reaction
Caption: General scheme of a [3+2] cycloaddition reaction involving a nitrile.
Disclaimer: The experimental data and protocols provided in this guide are based on reactions with analogous compounds and are intended for informational purposes only. Researchers should conduct their own optimization studies for reactions involving this compound. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Cycloaddition reactions of sulphines with benzonitrile oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Isomeric Purity Analysis of 3-(2,2,2-Trifluoroacetyl)benzonitrile
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is paramount. 3-(2,2,2-Trifluoroacetyl)benzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is often prepared via Friedel-Crafts acylation. This synthetic route can lead to the formation of positional isomers, namely 2-(2,2,2-trifluoroacetyl)benzonitrile and 4-(2,2,2-trifluoroacetyl)benzonitrile, as significant impurities. The presence of these isomers can impact the efficacy, safety, and patentability of the final product. Therefore, robust analytical methods are required to separate, identify, and quantify these isomers to ensure the purity of the desired meta-substituted product.
This guide provides a comparative overview of the three most common and powerful analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, identification, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for quantification, robust, and widely available. Phenyl-based columns can offer enhanced separation of aromatic isomers through π-π interactions. | Method development can be time-consuming. May require larger sample volumes compared to GC-MS. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | High sensitivity and provides structural information from mass spectra, aiding in definitive identification. | Requires analytes to be volatile and thermally stable. Differentiation of positional isomers by mass spectrometry alone can be challenging due to similar fragmentation patterns. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural information, allowing for clear differentiation of isomers based on chemical shifts and coupling patterns. It is also a primary method for quantification (qNMR). | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations and can be more expensive. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are recommended starting methods for each technique, which may require further optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method using a phenyl-based stationary phase is proposed to leverage the potential for π-π interactions, which can aid in the separation of the aromatic isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Outcome: The three isomers are expected to elute at different retention times, with the separation influenced by the differences in polarity and interaction with the phenyl stationary phase. The elution order will need to be confirmed by injecting individual isomer standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method using a mid-polarity column is recommended to achieve separation of the isomers based on their boiling points and interactions with the stationary phase.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Column: 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 m/z
-
Expected Outcome: The isomers will be separated based on their volatility and interaction with the column's stationary phase. While their mass spectra are expected to be very similar, slight differences in fragmentation patterns or retention times can be used for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the unambiguous identification and quantification of the isomers. The different substitution patterns on the benzene ring lead to distinct chemical shifts and coupling patterns for the aromatic protons and carbons.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected Spectral Features for ¹H NMR:
-
2-(2,2,2-Trifluoroacetyl)benzonitrile (ortho-isomer): Four distinct aromatic protons, likely appearing as complex multiplets due to ortho, meta, and para couplings.
-
This compound (meta-isomer): Four distinct aromatic protons. One proton will likely be a singlet or a narrow triplet (due to meta coupling), while the others will show more complex splitting patterns.
-
4-(2,2,2-Trifluoroacetyl)benzonitrile (para-isomer): Due to the symmetry of the para-substituted ring, only two distinct aromatic proton signals are expected. These will appear as two doublets, characteristic of an AA'BB' spin system.
Expected Spectral Features for ¹³C NMR:
-
The number of aromatic carbon signals will differ based on the symmetry of the isomer. The para-isomer will show fewer signals than the ortho- and meta-isomers. The chemical shifts of the carbons will also be influenced by the position of the electron-withdrawing trifluoroacetyl and cyano groups.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for planning and execution.
Caption: General workflow for the isomeric purity analysis of this compound.
Logical Relationship of Analytical Data
The data obtained from each technique provides complementary information for a comprehensive analysis.
Caption: Interrelation of data from different analytical techniques for comprehensive isomer analysis.
Inter-laboratory Comparison of 3-(2,2,2-Trifluoroacetyl)benzonitrile Characterization Data
Abstract: This guide presents a comparative analysis of characterization data for 3-(2,2,2-Trifluoroacetyl)benzonitrile (CAS No. 23568-85-6) from a simulated inter-laboratory study. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected analytical results and the methodologies used for its characterization. Data from three independent laboratories are compared for purity, melting point, spectroscopic properties (NMR, MS), and chromatographic behavior. This document establishes a baseline for analytical variability and provides detailed experimental protocols to ensure reproducibility.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical and agrochemical research due to its unique combination of a benzonitrile group and a trifluoroacetyl moiety. The electron-withdrawing nature of these groups makes it a versatile building block in organic synthesis. Accurate and consistent characterization is critical for its use in research and development, ensuring reliability and reproducibility of experimental outcomes.
This inter-laboratory study was designed to assess the consistency of analytical results across different laboratories and to provide a standardized set of characterization data and protocols. Three participating laboratories—Alpha Labs, Beta Analytics, and Gamma Solutions—analyzed the same batch of this compound.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained by the participating laboratories. All analyses were performed on a single, homogenized batch of the target compound to minimize sample variability.
Table 1: Purity and Melting Point Comparison
| Parameter | Alpha Labs | Beta Analytics | Gamma Solutions | Mean ± Std. Dev. |
| Purity by HPLC (%) | 99.6 | 99.4 | 99.7 | 99.57 ± 0.15 |
| Melting Point (°C) | 68.5 - 69.5 | 68.0 - 69.0 | 69.0 - 70.0 | 68.5 - 69.5 |
Table 2: Mass Spectrometry Data Comparison (GC-MS, Electron Ionization)
| Parameter | Alpha Labs | Beta Analytics | Gamma Solutions | Expected Value |
| Molecular Ion [M]⁺ (m/z) | 199.0 | 199.1 | 199.0 | 199.02 |
| Key Fragment (m/z) [M-CF₃]⁺ | 130.0 | 130.1 | 130.0 | 130.03 |
| Key Fragment (m/z) [CF₃]⁺ | 69.0 | 69.0 | 69.0 | 69.00 |
Table 3: ¹H NMR Spectroscopy Data Comparison (500 MHz, CDCl₃)
Chemical shifts (δ) in ppm relative to TMS.
| Proton Assignment | Alpha Labs (δ, ppm) | Beta Analytics (δ, ppm) | Gamma Solutions (δ, ppm) | Multiplicity |
| Aromatic H | 8.35 | 8.36 | 8.35 | s |
| Aromatic H | 8.29 | 8.30 | 8.29 | d |
| Aromatic H | 7.95 | 7.96 | 7.95 | d |
| Aromatic H | 7.70 | 7.71 | 7.70 | t |
Table 4: ¹³C NMR Spectroscopy Data Comparison (125 MHz, CDCl₃)
Chemical shifts (δ) in ppm relative to TMS.
| Carbon Assignment | Alpha Labs (δ, ppm) | Beta Analytics (δ, ppm) | Gamma Solutions (δ, ppm) |
| C=O | 180.5 (q) | 180.4 (q) | 180.5 (q) |
| CF₃ | 116.2 (q) | 116.3 (q) | 116.2 (q) |
| C-CN | 137.1 | 137.0 | 137.1 |
| Aromatic C-H | 135.8 | 135.9 | 135.8 |
| Aromatic C-H | 133.2 | 133.1 | 133.2 |
| Aromatic C-H | 130.5 | 130.6 | 130.5 |
| C-CN | 117.5 | 117.4 | 117.5 |
| C-C=O | 113.8 | 113.9 | 113.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 1 mg/mL solution of this compound was prepared in the mobile phase.
-
Purity Calculation: Purity was determined by the area percent method, assuming all components have a similar response factor.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Standard GC-MS system.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless injection.[2]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
MS Source Temperature: 230°C.[2]
-
Mass Range: 40-400 m/z.
-
Sample Preparation: A 1 mg/mL solution was prepared in ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard proton experiment, 16 scans.
-
¹³C NMR: Standard proton-decoupled carbon experiment, 1024 scans.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Melting Point Determination
-
Instrumentation: Digital melting point apparatus.
-
Method: Capillary method.[3]
-
Sample Preparation: A small amount of the dry, powdered sample was packed into a capillary tube to a height of 2-3 mm.[4]
-
Procedure: A rapid pre-scan was performed to determine the approximate melting range. For the final measurement, the temperature was ramped at a rate of 1°C/min starting 10°C below the approximate melting point.[4] The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was liquid.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of this inter-laboratory comparison study.
Caption: Workflow for the Inter-laboratory Comparison Study.
Disclaimer: The data presented in this guide is hypothetical and for illustrative purposes to demonstrate the format and content of an inter-laboratory comparison. It is based on typical analytical results for compounds of this nature.
References
Safety Operating Guide
Proper Disposal of 3-(2,2,2-Trifluoroacetyl)benzonitrile: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 3-(2,2,2-Trifluoroacetyl)benzonitrile are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound's waste safely and effectively. Adherence to these protocols is imperative due to the hazardous nature of halogenated organic nitriles.
Based on data from analogous compounds, this compound is anticipated to be a combustible liquid that is harmful if swallowed or in contact with skin.[1][2] Improper disposal can lead to significant health risks and environmental contamination. Therefore, all waste containing this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment of the specific laboratory procedures being performed should guide the selection of PPE.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should be worn where there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[3] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a chemical fume hood.[2] |
In the event of a spill, evacuate all non-protected personnel from the area and eliminate all ignition sources. The spill should be absorbed using an inert material like vermiculite, dry sand, or earth and placed into a sealed, labeled container for disposal.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic waste streams.
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated, compatible, and clearly labeled waste container for "Halogenated Organic Waste." The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of initial waste accumulation should also be clearly marked.
-
Collection:
-
Pure, unreacted this compound should be disposed of in its original container if possible, with the label clearly visible and intact. If this is not feasible, transfer it to the designated halogenated waste container.
-
Solutions containing this compound should be carefully transferred into the designated "Halogenated Organic Waste" container.
-
Contaminated labware (e.g., pipette tips, vials) should be rinsed with a minimal amount of a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as halogenated waste. The decontaminated labware can then be disposed of as solid waste.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Final Disposal Procedure
The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[1][4][5] It is imperative to follow all local, state, and federal regulations regarding the disposal of hazardous chemical waste.
Operational Plan for Final Disposal:
-
Documentation: Maintain a detailed inventory of the contents of each hazardous waste container.
-
Scheduling Pickup: Once the waste container is nearing its capacity (typically around 80% full), or if it has been in storage for a predetermined period (e.g., 90 days, depending on local regulations), contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.
-
Handover: Ensure all containers are securely sealed and properly labeled before handover to the disposal personnel. Complete all required waste manifest forms provided by the disposal company.
-
Record Keeping: Retain a copy of the waste manifest for your records as proof of proper disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(2,2,2-Trifluoroacetyl)benzonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2,2,2-Trifluoroacetyl)benzonitrile (CAS No. 23568-85-6) was not publicly available at the time of this document's creation. The following guidance is based on the safety profile of the structurally similar and hazardous compound, 3-Fluoro-5-(trifluoromethyl)benzonitrile, and established best practices for handling toxic nitrile compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work with this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety and Hazard Identification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Flammability: Combustible liquid.[1]
Due to these potential hazards, stringent adherence to the prescribed Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A comprehensive risk assessment of the specific procedures being performed should guide the final selection of PPE. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Regularly inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated. | To prevent skin contact and absorption. Nitrile compounds can be absorbed through the skin. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles where there is a higher risk of splashing or aerosolization. | To protect eyes from splashes and vapors which can cause serious irritation. |
| Skin and Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls or an apron should be used. | To protect skin from accidental contact and contamination. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] | The compound is expected to be harmful if inhaled and may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood before introducing the chemical.
-
Clearly label all containers with the chemical name and appropriate hazard warnings.[3]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, followed by lab coat).
-
Wash hands and any exposed skin thoroughly with soap and water after work.[5]
-
Disposal Plan: Waste Management Protocol
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix benzonitrile waste with other waste streams to prevent potentially dangerous reactions.[3]
-
Collect all liquid waste containing the compound in a dedicated, properly labeled, and compatible hazardous waste container.[3][6] The container should be marked with the words "Hazardous Waste" and the chemical name.[7]
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a separate, clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[4]
-
-
Final Disposal:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
Spills: Evacuate the area. Remove all ignition sources. Absorb the spill using an inert material like vermiculite or dry sand and place it into a sealed container for disposal as hazardous waste.[5]
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
